Ethyl 5-chlorothiophene-2-glyoxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAEGDTYVIFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560479 | |
| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-28-7 | |
| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chlorothiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chlorothiophene-2-glyoxylate is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a halogenated thiophene ring and an α-keto ester moiety, presents two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[1] The presence of the 5-chlorothiophene core enhances the molecule's reactivity in cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1] Simultaneously, the ethyl glyoxylate substituent offers a reactive handle for a variety of synthetic transformations.[1] This dual reactivity allows for the sequential and selective functionalization necessary for creating complex, multi-substituted thiophene derivatives, which are often key intermediates in the development of pharmaceuticals and other biologically active compounds.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Boiling Point | 306.3 °C at 760 mmHg |
| Density | 1.376 g/cm³ |
| CAS Number | 34036-28-7 |
Synthesis
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene with ethyl oxalyl monochloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Ethyl oxalyl monochloride is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C.
-
Addition of Substrate: 2-Chlorothiophene is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring it over crushed ice and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its two key functional groups: the 5-chlorothiophene ring and the ethyl glyoxylate moiety.
-
5-Chlorothiophene Ring: The chlorine atom at the 5-position serves as a good leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[1] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse thiophene-based scaffolds. The thiophene ring itself is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing glyoxylate group deactivates the ring to some extent.[1]
-
Ethyl Glyoxylate Moiety: The α-keto ester functionality is a versatile handle for numerous chemical transformations. The ketone can be reduced to a secondary alcohol, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The α-keto position is also amenable to nucleophilic addition reactions, for instance, with Grignard reagents, to generate tertiary alcohols.[1]
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹³C NMR | The ketone carbonyl carbon of the glyoxylate group is expected to appear significantly downfield, around δ 180-185 ppm, while the ester carbonyl carbon should resonate near δ 158-162 ppm. The chemical shifts of the thiophene ring carbons will be influenced by both the chlorine atom and the glyoxylate substituent.[1] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 218, corresponding to the molecular weight of the compound.[1] |
Safety and Handling
Causes skin and serious eye irritation. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water.
Synthetic Workflow
As no specific biological signaling pathways involving this compound have been identified in the current body of scientific literature, a diagram illustrating its synthetic workflow is provided below. This diagram outlines the key steps in its preparation and subsequent functionalization, highlighting its role as a versatile synthetic intermediate.
Caption: Synthetic workflow of this compound.
References
In-Depth Technical Guide: Ethyl 5-chlorothiophene-2-glyoxylate (CAS 3406-28-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chlorothiophene-2-glyoxylate, bearing the CAS number 34036-28-7, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, characterized by a reactive 5-chlorothiophene core and an α-keto ester moiety, establishes it as a versatile building block for the synthesis of complex molecular architectures. The halogenated thiophene ring is amenable to various cross-coupling reactions, while the glyoxylate portion offers a site for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 34036-28-7 |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| IUPAC Name | ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |
| Boiling Point | 306.3°C at 760 mmHg |
| Density | 1.376 g/cm³ |
| Appearance | Dark yellow liquid |
| Odor | Odorless |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Typical Nuclear Magnetic Resonance (NMR) spectroscopic data are provided below.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H NMR | Thiophene-H (C3) | 7.20 - 7.40 (d) |
| Thiophene-H (C4) | 7.00 - 7.20 (d) | |
| -OCH₂CH₃ (quartet) | 4.30 - 4.50 | |
| -OCH₂CH₃ (triplet) | 1.30 - 1.50 | |
| ¹³C NMR | C=O (ketone) | 180 - 185 |
| C=O (ester) | 160 - 165 | |
| Thiophene-C (C2, C5) | 130 - 145 | |
| Thiophene-C (C3, C4) | 125 - 135 | |
| -OCH₂CH₃ | 60 - 65 | |
| -OCH₂CH₃ | 13 - 15 |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the Friedel-Crafts acylation of 2-chlorothiophene.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-chlorothiophene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-chlorothiophene (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two distinct reactive sites.[1] The 5-chloro substituent on the thiophene ring serves as a leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.[1] The ethyl glyoxylate moiety, an α-keto ester, is susceptible to nucleophilic attack at the ketone and can undergo reductions, oxidations, and additions of organometallic reagents.[1]
This dual reactivity makes it a valuable precursor for creating libraries of complex thiophene derivatives for screening in drug discovery programs. Halogenated thiophenes are key intermediates in the synthesis of numerous pharmaceuticals.[1] For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1]
While this compound is a valuable starting material for compounds with potential biological activity, there is currently no publicly available information directly linking it to a specific biological signaling pathway. Its role is primarily as a versatile scaffold in the early stages of drug discovery. The diverse derivatives synthesized from this compound can be screened against various biological targets, and any identified "hits" would then be further investigated to elucidate their mechanism of action and the signaling pathways they modulate.
Safety and Handling
-
Health Hazards: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
In case of contact:
-
Skin: Wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Disclaimer: This safety information is based on related compounds and general laboratory safety practices. It is imperative to consult a comprehensive and specific Safety Data Sheet for this compound before handling and to perform a thorough risk assessment.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of diverse and complex molecular structures, making it a key intermediate in the search for new pharmaceuticals and advanced materials. Further research into the biological activities of its derivatives is likely to uncover specific roles in modulating signaling pathways and treating various diseases. Researchers and drug development professionals can leverage the synthetic accessibility and reactivity of this compound to accelerate their discovery programs.
References
An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted thiophene derivative featuring a chlorine atom at the 5-position and an ethyl glyoxylate group at the 2-position. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The thiophene ring serves as an aromatic scaffold, while the chloro and glyoxylate moieties offer distinct points for chemical modification.[1]
The IUPAC name for this compound is ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate.[1][] Its structure is confirmed by its SMILES string: CCOC(=O)C(=O)C1=CC=C(S1)Cl.[]
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃S | [1][] |
| Molecular Weight | 218.66 g/mol | [1][][3] |
| CAS Number | 34036-28-7 | [1][][3] |
| Boiling Point | 306.3°C at 760 mmHg | [1] |
| Density | 1.376 g/cm³ | [1] |
| InChI Key | SAPAEGDTYVIFCE-UHFFFAOYSA-N | [1][] |
Synthesis and Reactivity
The synthesis of this compound typically involves the formation of a 5-chlorothiophene-2-substituted precursor, which is then elaborated to introduce the ethyl glyoxylate moiety. A common precursor is 5-chlorothiophene-2-carboxylic acid.
This protocol is based on a patented one-pot method starting from 2-thiophenecarboxaldehyde.[4]
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorinating agent (e.g., chlorine gas)
-
Sodium hydroxide solution (20%)
-
Dichloromethane
-
Sodium sulfite solution (10%)
-
Concentrated hydrochloric acid (30%)
-
Ethanol
-
Water
Procedure:
-
Chlorination: A chlorinating reagent is introduced into or added to 2-thiophenecarboxaldehyde. The reaction mixture is kept warm to facilitate the formation of the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[4]
-
Cannizzaro-type Reaction and Halogenation: The intermediate 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution at a temperature maintained between -5 and 0°C. After the addition is complete, chlorine gas is slowly introduced while keeping the temperature between 15 and 30°C. The reaction is monitored until completion.[4]
-
Quenching and Extraction: The reaction is cooled to 5°C, and a 10% aqueous solution of sodium sulfite is added to quench the reaction. Dichloromethane is then added to extract organic impurities.[4]
-
Precipitation and Purification: The aqueous phase is separated, and the pH is adjusted to 1-2 with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by suction filtration. The crude product is then recrystallized from an ethanol/water mixture and dried to yield the target compound, 5-chlorothiophene-2-carboxylic acid.[4]
This compound possesses two key reactive sites that can be selectively functionalized:
-
5-Chlorothiophene Core: The chlorine atom on the electron-rich thiophene ring acts as a leaving group, making the molecule amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position.[1]
-
Ethyl Glyoxylate Substituent: The α-keto ester functionality of the glyoxylate group is a versatile handle for numerous synthetic transformations. It can undergo reduction to an alcohol, oxidation, or addition of organometallic reagents like Grignard reagents to form tertiary alcohols.[1]
This dual reactivity allows for the sequential and selective construction of complex, multi-substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1]
Visualized Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent functionalization.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Profile of Ethyl 5-chlorothiophene-2-glyoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 5-chlorothiophene-2-glyoxylate, a key building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique molecular architecture, incorporating a halogenated thiophene ring and an α-keto ester moiety. This combination of functional groups provides multiple reactive sites for the synthesis of more complex molecules. The spectroscopic data presented herein serves to confirm this structure and provide benchmarks for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H | 7.1 - 7.8 | Doublet | 1H |
| Thiophene-H | 7.0 - 7.6 | Doublet | 1H |
| -O-CH₂- | 4.2 - 4.5 | Quartet | 2H |
| -CH₃ | 1.2 - 1.5 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketone) | 180 - 190 |
| C=O (Ester) | 160 - 170 |
| Thiophene C-Cl | 135 - 145 |
| Thiophene C-CO | 130 - 140 |
| Thiophene CH | 125 - 135 |
| Thiophene CH | 125 - 135 |
| -O-CH₂- | 60 - 70 |
| -CH₃ | 10 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups and the carbon-chlorine bond.
Table 3: Characteristic IR Absorption Frequencies for this compound [1]
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1740 | Strong |
| C=O (Ketone) | Stretch | ~1680 | Strong |
| C=C (Thiophene) | Stretch | 1580 - 1600 | Medium |
| C-Cl | Stretch | ~750 | Medium |
| C-H (Alkyl) | Stretch | 2980 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₈H₇ClO₃S), the molecular ion peak and characteristic fragment ions confirm its structure.[1]
Table 4: Key Mass Spectrometry Fragments for this compound [1]
| m/z Value | Proposed Fragment Ion | Origin |
| 218 | [C₈H₇ClO₃S]⁺ | Molecular Ion (M⁺) |
| 173 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 117 | [C₄H₂ClS]⁺ | Chlorothiophene cation |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument Parameters: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Spectral Analysis of Ethyl 5-chlorothiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral analysis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in various synthetic pathways. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide outlines the expected spectral characteristics based on analogous compounds and general principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring high-quality NMR data.
Introduction to this compound
This compound is a bifunctional molecule featuring a chlorinated thiophene ring and an ethyl glyoxylate moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The thiophene core is a common scaffold in many biologically active compounds, and the chloro- and glyoxylate substituents provide reactive handles for further chemical modifications. Accurate spectral analysis is crucial for the unambiguous identification and characterization of this compound and its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Thiophene H-3 | 7.6 - 7.8 | Doublet | 4.0 - 5.0 |
| Thiophene H-4 | 7.1 - 7.3 | Doublet | 4.0 - 5.0 |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 180 - 185 |
| C=O (Ester) | 158 - 162 |
| Thiophene C-2 | 140 - 145 |
| Thiophene C-5 | 138 - 142 |
| Thiophene C-3 | 134 - 137 |
| Thiophene C-4 | 127 - 130 |
| -OCH₂CH₃ | 62 - 64 |
| -OCH₂CH₃ | 13 - 15 |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is free from water and other impurities.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR in CDCl₃).
3.2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Visualization of Molecular Structure and Analytical Workflow
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: Standard workflow for NMR spectral analysis.
Conclusion
This technical guide provides a framework for the ¹H and ¹³C NMR spectral analysis of this compound. While experimental data is currently scarce in the public literature, the predicted spectral information and the detailed experimental protocol herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate. The acquisition and publication of high-resolution spectral data for this compound would be a valuable contribution to the chemical science community.
Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate from 2-chlorothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-chlorothiophene. The core of this synthesis is a Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry.
Synthetic Pathway Overview
The primary route for the synthesis of this compound from 2-chlorothiophene is the direct Friedel-Crafts acylation using ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the ethyl glyoxylate moiety at the 5-position of the 2-chlorothiophene ring, which is the most electronically favorable position for substitution.
An alternative, though less direct, two-step approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride. The resulting 2-trichloroacetyl-5-chlorothiophene can then be hydrolyzed to 5-chlorothiophene-2-carboxylic acid, which would subsequently be esterified to the ethyl ester and then converted to the target glyoxylate. However, the direct acylation with ethyl oxalyl chloride is generally preferred for its atom economy and shorter reaction sequence.
Experimental Protocol: Friedel-Crafts Acylation
The following is a detailed experimental protocol for the synthesis of this compound based on established principles of Friedel-Crafts reactions.
Materials:
-
2-chlorothiophene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (Argon or Nitrogen) line is assembled.
-
Reagent Charging: Anhydrous dichloromethane (DCM) is added to the flask as the solvent. Anhydrous aluminum chloride (AlCl₃) is then carefully added to the solvent while stirring under an inert atmosphere. The mixture is cooled to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in a small amount of anhydrous DCM and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature between 0-5 °C.
-
Addition of 2-chlorothiophene: After the complete addition of the ethyl oxalyl chloride solution, a solution of 2-chlorothiophene in anhydrous DCM is added dropwise from the dropping funnel, again keeping the reaction temperature at 0-5 °C.
-
Reaction: Once the addition of 2-chlorothiophene is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction mixture is carefully poured onto crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| 2-chlorothiophene | 1.0 eq | General Friedel-Crafts Acylation Principles |
| Ethyl oxalyl chloride | 1.0 - 1.2 eq | General Friedel-Crafts Acylation Principles |
| Aluminum chloride (AlCl₃) | 1.1 - 1.5 eq | General Friedel-Crafts Acylation Principles |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | General Friedel-Crafts Acylation Principles |
| Reaction Time | 1 - 24 hours (monitored by TLC) | General Friedel-Crafts Acylation Principles |
| Product Characterization | ||
| ¹H NMR (CDCl₃, ppm) | ||
| Thiophene H-3 | δ 7.79 (d, J = 4.0 Hz, 1H) | [1] |
| Thiophene H-4 | δ 7.04 (d, J = 4.0 Hz, 1H) | [1] |
| Ethyl -CH₂- | δ 4.40 (q, J = 7.1 Hz, 2H) | Typical ethyl ester signals |
| Ethyl -CH₃ | δ 1.40 (t, J = 7.1 Hz, 3H) | Typical ethyl ester signals |
| ¹³C NMR (CDCl₃, ppm) | ||
| C=O (ketone) | δ ~180-185 | [2] |
| C=O (ester) | δ ~158-162 | [2] |
| Thiophene C-2 | δ ~143.3 | [1] |
| Thiophene C-5 | δ ~137.6 | [1] |
| Thiophene C-3 | δ ~135.2 | [1] |
| Thiophene C-4 | δ ~128.3 | [1] |
| Ethyl -CH₂- | δ ~62 | Typical ethyl ester signals |
| Ethyl -CH₃ | δ ~14 | Typical ethyl ester signals |
| IR Spectroscopy (cm⁻¹) | ||
| C=O (ester) stretching | Strong absorption band | [2] |
| C=O (ketone) stretching | Strong absorption band | [2] |
Safety Considerations
-
Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid. It reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl oxalyl chloride is a corrosive and lachrymatory liquid. Handle with care in a well-ventilated fume hood and wear appropriate PPE.
-
2-chlorothiophene is a flammable liquid and is harmful if swallowed or inhaled. Use in a fume hood and away from ignition sources.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
The quenching of the reaction with water/acid is an exothermic process and should be performed slowly and with adequate cooling.
This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
A Technical Guide to the Friedel-Crafts Acylation of 2-Chlorothiophene for the Synthesis of Ethyl 5-Chlorothiophene-2-glyoxylate
For Immediate Release
This whitepaper provides an in-depth technical overview of the Friedel-Crafts acylation mechanism for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal for the synthesis of aromatic ketones and related compounds.[3] When applied to heterocyclic compounds like thiophene, it provides a direct route to valuable substituted intermediates.[4] The acylation of 2-chlorothiophene with an appropriate acylating agent, such as ethyl oxalyl chloride, yields this compound. The reaction typically employs a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to facilitate the formation of a highly reactive acylium ion electrophile.[5]
The Core Reaction Mechanism
The synthesis of this compound proceeds via a well-established multi-step electrophilic aromatic substitution pathway.
Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond.[3][5] This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step.[3]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich 2-chlorothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] For thiophene derivatives, this attack preferentially occurs at the C2 or C5 position (α-positions) because the resulting carbocation intermediate (an arenium ion or sigma complex) is more effectively stabilized by resonance.[6][7] The intermediate formed by attack at the C2 position can be described by three resonance structures, making it more stable than the intermediate from a C3 attack, which has only two resonance forms.[6] In the case of 2-chlorothiophene, the substitution is directed to the vacant C5 position.
Step 3: Deprotonation and Restoration of Aromaticity To restore the aromaticity of the thiophene ring, a weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom where the acyl group has attached.[1][5] This step regenerates the Lewis acid catalyst and yields the ketone product complexed with the catalyst.[1]
Step 4: Workup The reaction is completed by an aqueous workup, which hydrolyzes the aluminum-ketone complex to release the final product, this compound, and neutralizes the remaining catalyst.[1]
Caption: Logical flow of the Friedel-Crafts acylation mechanism.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.[8] Researchers should perform a thorough risk assessment before proceeding.
3.1 Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Chlorothiophene | C₄H₃ClS | 118.58 |
| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
3.2 Procedure
-
Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Catalyst Suspension: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0°C (ice bath) to form a suspension. A stoichiometric amount of the catalyst is typically required.[1]
-
Reagent Addition: 2-Chlorothiophene is dissolved in anhydrous CH₂Cl₂ and added to the flask. Ethyl oxalyl chloride is then added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Caption: A typical workflow for the synthesis of this compound.
Quantitative Data
While specific yield and analytical data for this exact transformation can vary based on reaction scale and conditions, the following table summarizes typical parameters and expected outcomes for Friedel-Crafts acylations of thiophenes.
| Parameter | Typical Value / Observation |
| Yield | 60-90% (highly dependent on substrate, catalyst, and conditions)[8] |
| Purity (post-purification) | >98% (determined by GC-MS or ¹H NMR) |
| ¹H NMR | Expect characteristic signals for the thiophene ring protons (two doublets), the ethyl group (a quartet and a triplet), and the absence of the proton at the 5-position. |
| ¹³C NMR | Expect signals for the two carbonyl carbons, the four thiophene carbons, and the two carbons of the ethyl group. |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretching frequencies around 1650-1750 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the product (C₈H₇ClO₃S). |
Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It must be handled in a dry environment (e.g., glove box or under an inert atmosphere).[9]
-
Acyl Chlorides: Corrosive and moisture-sensitive. They are lachrymators and should be handled in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. It must be done slowly and with adequate cooling.
Conclusion
The Friedel-Crafts acylation provides an effective and direct synthetic route to this compound. A thorough understanding of the reaction mechanism, particularly the generation of the acylium ion and the regioselectivity of the electrophilic attack on the thiophene ring, is crucial for optimizing reaction conditions. Careful control of temperature, stoichiometry, and moisture is paramount for achieving high yields and purity. The provided protocol serves as a foundational guide for the laboratory synthesis of this important chemical intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate: Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chlorothiophene-2-glyoxylate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block for anticoagulants. Its structure, featuring a substituted thiophene ring, offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through three main pathways, each originating from a different precursor:
-
Direct Friedel-Crafts Acylation of 2-Chlorothiophene: This is the most direct route, involving the acylation of readily available 2-chlorothiophene with an ethyl oxalyl moiety.
-
From 5-Chlorothiophene-2-carboxylic Acid: This two-step approach involves the activation of the carboxylic acid to a more reactive species, followed by the introduction of the ethyl glyoxylate group.
-
From 5-Chloro-2-thiophenecarboxaldehyde: This pathway requires the oxidation of the aldehyde and subsequent conversion to the target ester.
The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and relevant data.
Precursor Synthesis and Experimental Protocols
A thorough understanding of the synthesis of the key precursors is essential for the successful production of this compound.
Synthesis of 5-Chlorothiophene-2-carboxylic Acid
This carboxylic acid is a versatile precursor and can be synthesized through several methods.
Method 1: Oxidation of 5-Chloro-2-acetylthiophene
One common method involves the oxidation of 5-chloro-2-acetylthiophene.[1][2]
-
Experimental Protocol:
-
Dissolve 5-chloro-2-acetylthiophene in a suitable organic solvent such as acetone.
-
Add a solution of sodium chlorite and potassium dihydrogen phosphate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-chlorothiophene-2-carboxylic acid.
-
Method 2: Carboxylation of 2-Chlorothiophene via Lithiation
This method involves the deprotonation of 2-chlorothiophene followed by quenching with carbon dioxide.
-
Experimental Protocol:
-
Dissolve 2-chlorothiophene in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at low temperature for a specified time to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-chlorothiophene-2-carboxylic acid.
-
Synthesis of 5-Chloro-2-thiophenecarboxaldehyde
This aldehyde serves as another key precursor.
-
Experimental Protocol (Vilsmeier-Haack Reaction):
-
Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution.
-
To this mixture, add a solution of 2-chlorothiophene in the same solvent.
-
Allow the reaction to stir at room temperature or with gentle heating until completion.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate to give the crude aldehyde.
-
Purify the product by distillation under reduced pressure or column chromatography.
-
Synthesis of this compound
The following sections detail the synthetic procedures starting from the aforementioned precursors.
Route 1: From 2-Chlorothiophene (Friedel-Crafts Acylation)
This direct approach offers an efficient pathway to the target molecule.
-
Experimental Protocol:
-
Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen or argon atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add ethyl oxalyl chloride to the cooled suspension.
-
To this mixture, add 2-chlorothiophene dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield this compound.
-
Route 2: From 5-Chlorothiophene-2-carboxylic Acid
This two-step route involves the formation of an acid chloride intermediate.
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
The carboxylic acid is activated by converting it to the more reactive acid chloride.
-
Experimental Protocol:
-
To a solution of 5-chlorothiophene-2-carboxylic acid in a dry, non-polar solvent such as carbon tetrachloride or dichloromethane, add a few drops of DMF as a catalyst.[3]
-
Under an inert atmosphere, add thionyl chloride or oxalyl chloride dropwise at a controlled temperature (e.g., below 0 °C).[4]
-
After the addition, the reaction mixture is typically stirred at room temperature and then refluxed for 1-3 hours to ensure complete conversion.[4]
-
The excess chlorinating agent and solvent are removed by distillation under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification. A quantitative yield is often achieved.[5]
-
Step 2: Conversion of 5-Chlorothiophene-2-carbonyl chloride to this compound
This step introduces the ethyl glyoxylate moiety. A common method for synthesizing α-keto esters from acyl chlorides involves reaction with an organometallic reagent and an oxalate derivative.
-
Experimental Protocol (Illustrative):
-
Prepare a Grignard reagent, such as ethyl magnesium bromide, in an anhydrous ether solvent.
-
In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride in an anhydrous solvent like THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent to the solution of the acid chloride.
-
After a certain reaction time, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by column chromatography or distillation.
-
Route 3: From 5-Chloro-2-thiophenecarboxaldehyde
While less direct, this pathway is also a viable option.
Step 1: Oxidation to 5-Chlorothiophene-2-carboxylic Acid
The aldehyde is first oxidized to the corresponding carboxylic acid as described in the precursor synthesis section. A patent describes a one-pot method where 2-thiophenecarboxaldehyde is first chlorinated to 5-chloro-2-thiophenecarboxaldehyde and then oxidized in the same pot to 5-chlorothiophene-2-carboxylic acid.[6]
Step 2: Conversion to this compound
The resulting carboxylic acid can then be converted to the target compound via the two-step process outlined in Route 2.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Acetone | Room Temp. | - | 68-85 |
| 2-Chlorothiophene | n-BuLi, CO₂ | THF | -78 to RT | - | - |
| 2-Thiophenecarboxaldehyde | 1. Cl₂ 2. NaOH, Cl₂ | - | -5 to 30 | 5-10 | - |
Table 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, DMF | Dichloromethane | Reflux | 16 | quant. |
| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride | Carbon tetrachloride | <0 to Reflux | 1-3 | High |
Table 3: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chlorothiophene | Ethyl oxalyl chloride, AlCl₃ | Dichloromethane | 0 to RT | - | - |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathways to this compound.
Caption: Workflow for the Friedel-Crafts acylation route.
Caption: Workflow for the carboxylic acid route.
Conclusion
This technical guide has outlined the primary and most effective synthetic pathways for the preparation of this compound. The choice of a specific route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory equipment at hand. The direct Friedel-Crafts acylation of 2-chlorothiophene offers a concise route, while the pathway from 5-chlorothiophene-2-carboxylic acid provides a reliable, two-step alternative. The detailed experimental protocols and compiled quantitative data herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and informed synthesis of this important chemical intermediate. Further optimization of reaction conditions for each step may lead to improved yields and purity.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 5. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Role of the Chlorine Atom in Ethyl 5-chlorothiophene-2-glyoxylate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of the chlorine atom in dictating the chemical reactivity of Ethyl 5-chlorothiophene-2-glyoxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The chlorine atom, in concert with the ethyl glyoxylate group, modulates the reactivity of the thiophene ring, enabling a range of selective synthetic transformations.
Electronic Influence of Substituents
The reactivity of the thiophene ring in this compound is governed by the interplay of the electronic effects of its two substituents. Thiophene itself is an electron-rich aromatic system, generally prone to electrophilic attack. However, the substituents significantly alter this inherent reactivity[1].
-
Chlorine Atom (at C5): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it is also electron-donating through resonance (+R effect) by sharing its lone pair electrons with the aromatic system.
-
Ethyl Glyoxylate Group (at C2): This group is strongly electron-withdrawing (-I and -R effects) due to the two carbonyl functionalities. It significantly deactivates the thiophene ring, making it less susceptible to electrophilic substitution but activating it for other reaction types.
The combination of a deactivating glyoxylate group and a halogen at the 5-position makes the molecule a prime candidate for specific, targeted reactions where the chlorine atom plays a direct role.
Caption: Logical diagram of substituent effects on reactivity.
Role in Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the presence of the electron-withdrawing ethyl glyoxylate group at the C2 position, which is para to the chlorine. This specific arrangement is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance[2][3].
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.
Caption: Generalized mechanism for SNAr reactions.
Role as a Leaving Group in Palladium-Catalyzed Cross-Coupling Reactions
One of the most significant roles of the chlorine atom in this molecule is to function as a leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds[4][5]. The chlorine atom at the C5 position activates the molecule for transformations such as Suzuki, Stille, Heck, and Sonogashira couplings[1].
The general catalytic cycle for a Suzuki coupling, for instance, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the thiophene derivative.
-
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of a Suzuki cross-coupling reaction.
Quantitative Data Summary
The utility of the chlorine atom as a leaving group is demonstrated by the yields achieved in various transformations. The following table summarizes representative yields for key reactions involving the chlorothiophene core.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | 2-Chlorothiophene | Acetyl chloride, AlCl₃ | 2-Acetyl-5-chlorothiophene | 91% | [6] |
| Nitration | 2-Acetyl-5-chlorothiophene | Mixed Acid (H₂SO₄/HNO₃) | 5-Acetyl-2-chloro-3-nitrothiophene | 64% | [6] |
| SNAr (Thioetherification) | 5-Acetyl-2-chloro-3-nitrothiophene | 2,3-Dichlorobenzenethiol, K₂CO₃ | P005091 | 76% | [6] |
| Suzuki Coupling | 3-Bromothiophene | Cyclopropylboronic acid, Pd(OAc)₂, SPhos | 3-Cyclopropylthiophene | 69-93% | [7] |
Note: Data for Suzuki coupling is for a related bromothiophene, illustrating the general effectiveness of palladium-catalyzed cross-coupling on halothiophenes.
Experimental Protocols
Protocol 1: Synthesis of this compound (via Friedel-Crafts Acylation)
This protocol is based on the established Friedel-Crafts acylation of 2-chlorothiophene[1].
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (AlCl₃, 1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Acylating Agent: Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension at 0 °C.
-
Substrate Addition: A solution of 2-chlorothiophene (1.0 eq.) in the same solvent is added slowly via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, monitoring progress by TLC.
-
Workup: The reaction is carefully quenched by pouring it onto crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.
Protocol 2: Suzuki Cross-Coupling of this compound
This is a representative protocol for a Suzuki cross-coupling reaction.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or alkyl boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a solvent system (e.g., a mixture of toluene and water). Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the desired coupled product.
Conclusion
The chlorine atom in this compound is not merely a passive substituent but a critical functional handle that defines the molecule's synthetic utility. While it contributes to the deactivation of the thiophene ring towards classical electrophilic substitution, its primary role is to serve as a versatile leaving group. This property is expertly exploited in both nucleophilic aromatic substitution, facilitated by the para-directing glyoxylate group, and in a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable precursor for the construction of complex, highly functionalized thiophene derivatives for pharmaceutical and materials science applications.
References
- 1. This compound | 34036-28-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 5-chlorothiophene-2-glyoxylate with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 5-arylthiophene-2-glyoxylate derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The presence of the thiophene core in numerous biologically active molecules underscores the importance of efficient synthetic routes to its derivatives.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many drug candidates. The coupling of chlorothiophenes, such as this compound, offers an attractive route to functionalized thiophene derivatives due to the commercial availability and lower cost of chlorinated starting materials compared to their brominated or iodinated counterparts.
The presence of the electron-withdrawing glyoxylate group at the 2-position of the thiophene ring is expected to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step in the catalytic cycle for chloroarenes.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below.
Caption: General reaction scheme for the Suzuki coupling.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling reaction, based on established protocols for similar substrates.[1][3]
Materials and Equipment
-
This compound
-
Arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or another suitable base (e.g., Na₂CO₃, Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature data for analogous reactions.[1][3] The yields are highly dependent on the electronic and steric properties of the substituents on the arylboronic acid.
| Entry | Arylboronic Acid (Ar) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Ethyl 5-phenylthiophene-2-glyoxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)thiophene-2-glyoxylate | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Ethyl 5-(4-chlorophenyl)thiophene-2-glyoxylate | 80-90 |
| 4 | 4-Methylphenylboronic acid | Ethyl 5-(4-methylphenyl)thiophene-2-glyoxylate | 85-95 |
| 5 | 3-Thienylboronic acid | Ethyl 5-(thiophen-3-yl)thiophene-2-glyoxylate | 80-90 |
| 6 | 2-Naphthylboronic acid | Ethyl 5-(naphthalen-2-yl)thiophene-2-glyoxylate | 75-85 |
Discussion
The choice of catalyst, base, and solvent system is crucial for a successful Suzuki coupling reaction. While Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings, other palladium sources and ligands, such as Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may offer improved reactivity for challenging substrates, including heteroaryl chlorides. The use of a mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often beneficial for dissolving both the organic and inorganic reagents. The base plays a critical role in the transmetalation step of the catalytic cycle, and the choice of base can significantly impact the reaction outcome. Potassium phosphate is a versatile and effective base for a wide range of Suzuki couplings.
Applications in Drug Development
Thiophene-containing compounds exhibit a wide range of biological activities and are integral components of numerous approved drugs and clinical candidates.[1] The 5-arylthiophene-2-glyoxylate scaffold synthesized through this protocol can serve as a versatile building block for the preparation of more complex molecules with potential therapeutic applications, including but not limited to, inhibitors of various enzymes, receptor antagonists, and antimicrobial agents. The ability to readily introduce diverse aryl groups via the Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and reaction conditions for the Sonogashira coupling of Ethyl 5-chlorothiophene-2-glyoxylate with terminal alkynes. This reaction is a powerful tool for the synthesis of a diverse range of substituted thiophene derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] this compound is an attractive substrate for this reaction due to the presence of a reactive C-Cl bond on the thiophene ring. The strongly electron-withdrawing glyoxylate group is expected to facilitate the oxidative addition of the palladium catalyst to the carbon-chlorine bond, a key step in the catalytic cycle.[4] However, the presence of a conjugated carbonyl system can sometimes present challenges, potentially requiring careful optimization of reaction conditions.
This document outlines a representative protocol for the Sonogashira coupling of this compound, based on established methodologies for similar 2-halothiophene systems.
Reaction Scheme
Ethyl 5-chlorothiophene-2-glyoxylateTerminal Alkyne
Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Triethylamine (TEA) or Diisopropylamine (DIPA) Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Ethyl 5-(alkynyl)thiophene-2-glyoxylate
Tabulated Reaction Parameters
The following table summarizes typical conditions for the Sonogashira coupling of aryl chlorides, which can be adapted for this compound. Researchers should consider these as starting points for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | [Pd(dppf)Cl₂] (3 mol%) |
| Copper Co-catalyst | CuI (4 mol%) | CuI (10 mol%) | CuI (6 mol%) |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | THF | DMF | Toluene |
| Temperature | 60 °C | Room Temperature to 50°C | 80 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 18-36 hours |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Addition of Reagents: Add the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF (5-10 mL per mmol of the chloro-thiophene) followed by freshly distilled triethylamine (2.5 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-(alkynyl)thiophene-2-glyoxylate.
Safety Precautions:
-
Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable.
-
Amines are corrosive and have strong odors.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: General catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols: The Role of Ethyl 5-Chlorothiophene-2-Glyoxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chlorothiophene-2-glyoxylate is a versatile bifunctional molecule that serves as a key building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive α-keto ester moiety and a 5-chlorothiophene core, allows for diverse chemical modifications. The halogenated thiophene ring is particularly amenable to cross-coupling reactions, making it a valuable scaffold for the construction of complex molecular architectures. This document provides an overview of its primary application, supported by synthetic protocols and relevant biological context.
Key Applications in Medicinal Chemistry
The predominant application of this compound in medicinal chemistry is its role as a crucial intermediate in the synthesis of the oral anticoagulant drug, Rivaroxaban . Rivaroxaban is a direct Factor Xa inhibitor, a key enzyme in the blood coagulation cascade. The 5-chlorothiophene-2-carboxylic acid moiety, derived from this compound, is an essential component of the Rivaroxaban structure.
While its application as a precursor for Rivaroxaban is well-documented, its direct use in the synthesis of other reported bioactive molecules is not extensively described in publicly available literature. The thiophene scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the chloro-substituent and the glyoxylate handle on this compound makes it a promising starting material for the exploration of novel chemical entities with potential therapeutic value.
Synthetic Utility and Chemical Properties
This compound's utility stems from its two distinct reactive sites:
-
The 5-Chlorothiophene Core: The chlorine atom at the 5-position activates the thiophene ring, making it susceptible to various synthetic transformations. It can act as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]
-
The Ethyl Glyoxylate Moiety: This α-keto ester provides a reactive handle for a multitude of chemical reactions, including:
-
Reduction to an alcohol.
-
Oxidation.
-
Addition of Grignard reagents to form tertiary alcohols.[2]
-
This dual reactivity allows for a sequential and controlled functionalization of the molecule, facilitating the efficient synthesis of complex thiophene derivatives.[2]
Data Presentation
The following table summarizes the key synthetic transformation for which a protocol is provided.
| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | 5-Chlorothiophene-2-carboxylic acid | 1. NaOH (aq), Heat2. HCl (aq) to pH 1-2 | High | General Transformation |
Experimental Protocols
Synthesis of 5-Chlorothiophene-2-carboxylic acid from this compound
This protocol describes the hydrolysis of the ethyl ester and oxidation of the glyoxylate group to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide (typically 2-4 molar equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of 1-2.
-
A precipitate of 5-chlorothiophene-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain 5-chlorothiophene-2-carboxylic acid.
Note: This is a general protocol. Specific reaction conditions such as concentration, temperature, and reaction time may need to be optimized for best results.
Visualization of Workflow and Biological Pathway
Caption: Synthetic workflow from this compound to Rivaroxaban.
Caption: Rivaroxaban's mechanism of action in the coagulation cascade.
References
Application Notes and Protocols: Derivatization of Ethyl 5-chlorothiophene-2-glyoxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 5-chlorothiophene-2-glyoxylate, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to facilitate the exploration of this chemical scaffold in drug discovery programs, particularly in the areas of oncology and infectious diseases.
Introduction: The Potential of the Thiophene Scaffold
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The thiophene ring is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4][5] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of the resulting compounds.[2][4]
This compound is a particularly attractive starting material for drug discovery due to its bifunctional nature. The molecule possesses two reactive sites: the chlorine atom at the 5-position, which is amenable to substitution and cross-coupling reactions, and the ethyl glyoxylate moiety at the 2-position, which can be readily converted into a variety of functional groups such as amides, hydrazones, and pyrazoles.[6] This dual reactivity allows for the systematic generation of diverse chemical libraries for biological screening.
Derivatization Strategies and Protocols
The derivatization of this compound can be approached through two main avenues: modification of the ethyl glyoxylate moiety and substitution at the 5-chloro position.
The ethyl glyoxylate functional group is a versatile handle for introducing a wide range of chemical diversity. Key reactions include the formation of amides and hydrazones.
2.1.1. Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The ethyl glyoxylate can be converted to an amide by reaction with a primary or secondary amine.
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
-
Hydrolysis (Optional): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add a base such as lithium hydroxide (1.2 eq). Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product, 5-chlorothiophene-2-glyoxylic acid, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Amide Coupling: To a solution of 5-chlorothiophene-2-glyoxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture for 10-15 minutes at room temperature. Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 2-24 hours, or until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
2.1.2. Synthesis of Hydrazone Derivatives
Hydrazones are another important class of compounds with diverse biological activities. They can be synthesized by the condensation of the glyoxylate with a hydrazine derivative.
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
-
To a solution of this compound (1.0 eq) in a protic solvent such as ethanol or methanol, add the desired hydrazine or hydrazide derivative (1.1 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
The chlorine atom on the thiophene ring can be replaced through various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Protocol 3: General Procedure for Suzuki Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Biological Activity of Thiophene Derivatives
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the reported anticancer and antimicrobial activities of various other thiophene derivatives. This data serves as a strong rationale for the potential of this scaffold in drug discovery.
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Derivative A | MCF-7 (Breast) | 5.2 | Fictional Example |
| Thiophene Derivative B | HCT-116 (Colon) | 2.8 | Fictional Example |
| Thiophene Derivative C | A549 (Lung) | 7.1 | Fictional Example |
| Thiophene Derivative D | PC-3 (Prostate) | 4.5 | Fictional Example |
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative E | Staphylococcus aureus | 8 | Candida albicans | 16 | Fictional Example |
| Thiophene Derivative F | Escherichia coli | 16 | Aspergillus niger | 32 | Fictional Example |
| Thiophene Derivative G | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 8 | Fictional Example |
| Thiophene Derivative H | Bacillus subtilis | 4 | Trichophyton rubrum | 16 | Fictional Example |
Note: The data in the tables above are illustrative examples based on the activities of various thiophene derivatives and are intended to demonstrate the potential of this class of compounds. They are not actual results for derivatives of this compound.
Visualization of Workflows and Pathways
The following diagrams illustrate the derivatization workflow, a hypothetical signaling pathway that could be targeted by these derivatives, and a typical drug discovery screening cascade.
Caption: Derivatization workflow for this compound.
References
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5-chlorothiophene-2-glyoxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chlorothiophene-2-glyoxylate is a bifunctional organic molecule poised for significant applications in materials science, particularly in the synthesis of advanced functional polymers. Its structure, featuring a halogenated thiophene ring and a reactive α-keto ester moiety, presents a versatile platform for creating novel conjugated polymers with tunable electronic and physical properties. The chlorine atom at the 5-position serves as a reactive site for various cross-coupling reactions, enabling polymerization, while the ethyl glyoxylate group at the 2-position can be used for post-polymerization modification or to influence the polymer's solubility, morphology, and electronic characteristics.[1] This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of thiophene-based conductive polymers for electronic applications. While direct polymerization of this specific monomer is not extensively reported, the following protocols are based on well-established and analogous polymerization techniques for similar thiophene derivatives.[2][3]
Key Properties of this compound
A summary of the key physical and chemical properties of the monomer is presented in Table 1. This data is essential for reaction setup and safety considerations.
| Property | Value | Reference |
| CAS Number | 34036-28-7 | [] |
| Molecular Formula | C₇H₇ClO₂S | [5] |
| Molecular Weight | 190.65 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 253.7 ± 20.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.538 - 1.5525 @ 20°C | [6][7] |
Application: Synthesis of Poly(ethyl 5-R-thiophene-2-glyoxylate)s via Cross-Coupling Polymerization
This compound is an ideal monomer for synthesizing functional polythiophenes through various cross-coupling polymerization methods. The resulting polymers, with their conjugated backbone, are expected to exhibit interesting optical and electronic properties suitable for applications in organic electronics.
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) is a modern, atom-economical method for the synthesis of conjugated polymers that avoids the preparation of organometallic intermediates.[2][8][9] In this proposed application, this compound can be copolymerized with a suitable comonomer to yield a donor-acceptor polymer. The ester group can act as a directing group, potentially leading to highly regioregular polymers.[2]
This protocol describes the synthesis of an alternating copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
This compound (Monomer A)
-
2,7-dibromo-9,9-dioctylfluorene (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1 equiv.), 2,7-dibromo-9,9-dioctylfluorene (1 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (3 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Additive Addition: Add anhydrous DMAc to the flask to achieve a monomer concentration of 0.1 M. Add pivalic acid (30 mol%) to the reaction mixture.
-
Polymerization: Seal the flask and take it out of the glovebox. Place the flask in a preheated oil bath at 110 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Collection: After cooling to room temperature, pour the reaction mixture into a vigorously stirring solution of methanol. Collect the precipitated polymer by filtration.
-
Purification: Wash the crude polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane for 24 hours each. The final polymer is extracted with chloroform.
-
Final Product Isolation: Precipitate the chloroform solution in methanol, filter the purified polymer, and dry it under vacuum at 40 °C for 24 hours.
Expected Polymer Characteristics:
| Parameter | Expected Value |
| Molecular Weight (Mn) | 15 - 30 kDa |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Regioregularity | > 95% |
| Solubility | Soluble in common organic solvents (chloroform, toluene, THF) |
Stille Coupling Polymerization
Stille coupling is a robust and versatile method for forming C-C bonds and has been widely used for the synthesis of conjugated polymers. This would require the synthesis of a distannyl derivative of a comonomer.
This protocol outlines the synthesis of a copolymer using this compound and a distannylated comonomer, for example, 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
This compound (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve this compound (1 equiv.) and 2,5-bis(trimethylstannyl)thiophene (1 equiv.) in anhydrous toluene in a Schlenk flask.
-
Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and P(o-tol)₃ (6 mol%) in anhydrous toluene. Add this catalyst solution to the monomer solution.
-
Polymerization: Heat the reaction mixture to 90 °C and stir for 48 hours under a nitrogen atmosphere.
-
End-capping: Add a small amount of 2-bromothiophene to end-cap the polymer chains and stir for an additional 2 hours.
-
Polymer Precipitation: Cool the reaction mixture and precipitate the polymer by pouring it into methanol.
-
Purification and Isolation: Collect the polymer by filtration, wash with methanol, and dry. Purify the polymer by reprecipitation from a chloroform solution into methanol. Dry the final product under vacuum.
Diagrams
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of polymers.
Signaling Pathway Analogy: Control of Polymer Properties
Caption: Relationship between synthesis and final device performance.
Potential Applications and Future Work
Polymers derived from this compound are anticipated to be valuable in a range of organic electronic devices. The presence of the electron-withdrawing glyoxylate group is expected to lower the HOMO energy level of the polymer, which can be beneficial for achieving higher open-circuit voltages in organic photovoltaic (OPV) devices and better stability in organic field-effect transistors (OFETs).
Future research should focus on the direct polymerization of this monomer and a thorough characterization of the resulting polymer's properties. Furthermore, the reactive α-keto ester handle provides an exciting opportunity for post-polymerization modification. For instance, it could be hydrolyzed to a carboxylic acid to tune solubility or used as an anchor point for attaching sensing moieties for chemical and biological sensor applications. The exploration of these avenues will undoubtedly expand the utility of this compound in the development of next-generation organic materials.
References
- 1. This compound | 34036-28-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Ethyl5-chlorothiophene-2-carboxylate | CAS#:5751-82-6 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl thiophene-2-glyoxylate, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ethyl 5-chlorothiophene-2-glyoxylate via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient flash column chromatography protocol for the purification of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a normal-phase silica gel stationary phase with a gradient elution of ethyl acetate in hexane, affording the target compound in high purity. This protocol is designed to be a reliable resource for researchers requiring a high-quality starting material for subsequent synthetic transformations.
Introduction
This compound is a versatile bifunctional molecule incorporating a halogenated thiophene ring and an α-keto ester moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is paramount as impurities can lead to side reactions and complicate the synthesis and purification of downstream products. Flash column chromatography is a widely adopted technique for the efficient purification of organic compounds. This document provides a detailed protocol for the purification of this compound using this method.
Data Presentation
As no specific experimental data for the column chromatography of this compound is publicly available, the following table represents typical data that could be expected from the successful application of the described protocol. This data is for illustrative purposes to guide researchers in their purification efforts.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Crude Sample Loading | 1.0 g |
| Silica Gel Mass | 40 g |
| Column Dimensions | 40 mm x 200 mm |
| Elution Volume | ~400 mL |
| Fraction Size | 20 mL |
| TLC Rf of Pure Compound | ~0.4 (in 15% Ethyl Acetate/Hexane) |
| Isolated Yield | >95% (typical) |
| Purity (by NMR) | >98% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the flash column chromatography purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
-
Pre-elute the column with the initial mobile phase until the silica bed is fully equilibrated and no cracks or channels are visible. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin elution with the starting mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%, 15%, and finally 20%).
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
-
-
Monitoring the Separation:
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated product using analytical techniques such as NMR spectroscopy.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-chlorothiophene-2-glyoxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, including methodologies for solvent screening and optimization, detailed experimental procedures, and methods for purity assessment.
Data Presentation
A systematic approach to solvent screening is crucial for developing an effective recrystallization protocol. The following table should be used to record experimental data during the solvent selection process. This structured approach facilitates the comparison of different solvent systems and the identification of optimal conditions.
Table 1: Solvent Screening for Recrystallization of this compound
| Trial No. | Solvent(s) & Ratio | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility (Hot) | Solubility (Cold) | Crystal Appearance | Yield (%) | Purity (e.g., by HPLC, %) | Melting Point (°C) |
| 1 | |||||||||
| 2 | |||||||||
| 3 | |||||||||
| 4 | |||||||||
| 5 |
Experimental Protocols
The following protocols provide a detailed methodology for developing a recrystallization procedure for this compound.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent should dissolve the compound when hot but not when cold, while the impurities should either be insoluble at all temperatures or remain dissolved when the solution is cooled.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water, and mixtures thereof)
-
Small test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the volume of solvent used. If the compound dissolves readily at room temperature, the solvent is likely too good a solvent and will not be suitable for recrystallization.
-
If the compound is poorly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Record the total volume of solvent used.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Observe the formation of crystals. Note the quantity and quality (e.g., well-defined needles, plates, or amorphous powder) of the crystals.
-
Record all observations in Table 1.
-
Repeat this procedure with a variety of solvents and solvent mixtures to identify the most promising candidates. A good starting point for solvent selection is to consider solvents with similar polarities to the target compound. Given the ester and thiophene moieties, alcohols (like ethanol), esters (like ethyl acetate), and aromatic hydrocarbons (like toluene), or mixtures with alkanes (like hexane) are potential candidates.
Protocol 2: Large-Scale Recrystallization
Objective: To purify a larger quantity of this compound using the optimal solvent system identified in Protocol 1.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (as determined from Protocol 1)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimum amount of the chosen solvent to the flask.
-
Heat the mixture to the boiling point of the solvent with stirring. If necessary, attach a condenser to prevent solvent loss.
-
Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary. To do this, preheat a separate funnel and flask containing a small amount of boiling solvent and quickly filter the hot solution.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
-
Determine the yield and assess the purity of the recrystallized product using appropriate analytical methods (e.g., melting point determination, HPLC, or NMR spectroscopy).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development of a recrystallization protocol.
Troubleshooting & Optimization
Optimizing Friedel-Crafts acylation yield for Ethyl 5-chlorothiophene-2-glyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate via Friedel-Crafts acylation.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of ethyl 5-chlorothiophene-2-carboxylate to yield this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., moisture contamination of Lewis acid). | Use freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated thiophene substrate. | The ester and chloro-substituents on the starting material can deactivate the thiophene ring, making it less reactive in Friedel-Crafts acylation. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Modern metal triflates may also improve efficiency[1]. | |
| Incorrect reaction temperature. | Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. If too high, it can lead to decomposition and side reactions. Optimize the temperature, starting with conditions reported for similar thiophene acylations. | |
| Formation of Multiple Products/Byproducts | Polysubstitution. | While the acylated product is generally deactivated to further acylation, polysubstitution can sometimes occur, especially with highly reactive substrates or harsh conditions[2]. Use a 1:1 molar ratio of the acylating agent to the thiophene substrate. |
| Side reactions due to ring instability. | The thiophene ring can be unstable in the presence of strong Lewis acids, leading to undesirable secondary reactions. Consider using a milder Lewis acid catalyst, such as zinc halides or certain solid acid catalysts[3]. | |
| Rearrangement of the acylium ion. | While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected products. This is generally not an issue with the glyoxylate moiety. | |
| Difficulty in Product Purification | Unreacted starting materials. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion. |
| Complex mixture of byproducts. | Optimize reaction conditions to minimize byproduct formation. Column chromatography is often necessary for purification. Experiment with different solvent systems to achieve good separation. | |
| Product decomposition during workup. | The product may be sensitive to acidic or basic conditions during the workup. Use a neutral quench (e.g., ice water) and carefully control the pH during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the Friedel-Crafts acylation of ethyl 5-chlorothiophene-2-carboxylate?
A1: Aluminum trichloride (AlCl₃) is a traditional and widely used Lewis acid catalyst for Friedel-Crafts acylation[4][5]. However, due to the potential for side reactions with the thiophene ring, a stoichiometric amount is often required[3][6]. Modern alternatives that can be more efficient and require only catalytic amounts include metal triflates like scandium triflate[1].
Q2: At which position on the thiophene ring will the acylation occur?
A2: For substituted thiophenes, the existing substituents direct the position of electrophilic substitution. In the case of ethyl 5-chlorothiophene-2-carboxylate, the incoming acyl group will be directed to an available position on the ring. Friedel-Crafts acylation of thiophene itself shows a high preference for the 2- and 5-positions due to the greater resonance stabilization of the intermediate[7]. For the specified substrate, the reaction aims to introduce the glyoxylate group, which is typically done by reacting with an appropriate acylating agent like ethyl oxalyl monochloride[1].
Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
A3: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation, often in the presence of a Lewis acid catalyst[2][6]. For the synthesis of this compound, the corresponding anhydride of ethyl glyoxylic acid could potentially be used.
Q4: My reaction is turning dark, is this normal?
A4: The formation of dark-colored solutions or tars is a common observation in Friedel-Crafts reactions, particularly with sensitive substrates like thiophenes. This can be indicative of side reactions and decomposition of the starting material or product due to the strong Lewis acid catalyst[3]. While some color change is expected, excessive darkening often correlates with lower yields. Using milder catalysts or optimizing the reaction temperature and time can help to mitigate this.
Q5: What are some alternative synthetic routes to this compound?
A5: An alternative approach involves a multi-step synthesis. For instance, one could start with 2-chlorothiophene, perform a Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation to the carboxylic acid, and subsequent esterification and functionalization to obtain the final product[1][8][9]. Another route involves the carboxylation of a 5-chloro-2-thienyl organometallic species[1].
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Ethyl 5-chlorothiophene-2-carboxylate
Objective: To synthesize this compound.
Materials:
-
Ethyl 5-chlorothiophene-2-carboxylate
-
Ethyl oxalyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
To the flask, add anhydrous aluminum trichloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 5-chlorothiophene-2-carboxylate (1.0 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Illustrative Yields of this compound with Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 to RT | 4 | 65 |
| FeCl₃ | Dichloromethane | 0 to RT | 6 | 58 |
| ZnCl₂ | 1,2-Dichloroethane | RT | 12 | 45 |
| Sc(OTf)₃ | Dichloromethane | RT | 4 | 75 |
| Hβ Zeolite | Toluene | 60 | 8 | 50 |
Note: The data in this table is illustrative and based on general principles of Friedel-Crafts acylation. Actual yields may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in Friedel-Crafts acylation.
References
- 1. This compound | 34036-28-7 | Benchchem [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting low yield in Ethyl 5-chlorothiophene-2-glyoxylate Suzuki coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Suzuki coupling reactions involving Ethyl 5-chlorothiophene-2-glyoxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the Suzuki coupling of this compound?
Low yields in this specific reaction typically stem from a few key challenges. Firstly, aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[1][2] Secondly, the thiophene ring contains a sulfur atom, which can act as a poison to the palladium catalyst, though this can often be overcome with appropriate ligand choice.[3] Finally, improper selection of catalyst, ligand, base, or solvent can lead to a host of side reactions or incomplete conversion.[4][5]
Q2: How does the ethyl glyoxylate substituent influence the reaction?
The ethyl glyoxylate group is strongly electron-withdrawing. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often rate-limiting.[6] This should, in principle, make the 5-chloro position more reactive than an unsubstituted chlorothiophene. However, this electronic effect also makes the thiophene ring more susceptible to certain side reactions if the reaction conditions are not optimized.
Q3: My reaction is not working. Is the chloro-substituent the main issue?
The low reactivity of aryl chlorides is a significant hurdle in Suzuki couplings.[7] While modern catalysts have greatly improved the scope for these substrates, they often require more specialized conditions than aryl bromides or iodides.[8] If extensive optimization of the catalyst system, base, and temperature does not improve the yield, switching to the more reactive ethyl 5-bromothiophene-2-glyoxylate may be a practical solution.
Q4: What are the most common side reactions, and how can they be minimized?
The most prevalent side reactions include homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the chlorothiophene starting material.[9]
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen and can be minimized by rigorously degassing the solvents and maintaining an inert atmosphere.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boron group with a hydrogen atom. It is often caused by excess water or insufficiently strong base and can be mitigated by using anhydrous solvents and a suitable base like K₃PO₄ or Cs₂CO₃.[10]
-
Dehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture.
Q5: Which palladium catalyst and ligand combination is most effective for this type of substrate?
For challenging substrates like electron-deficient heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[11][12] More effective systems typically involve bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[8]
-
Recommended Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.
-
Recommended Ligands: Buchwald ligands such as SPhos or XPhos are highly effective for coupling aryl chlorides.[8] N-heterocyclic carbene (NHC) ligands have also shown great success. Using pre-formed catalysts where the ligand is already coordinated, such as Pd(Amphos)₂Cl₂, can also be advantageous for heteroaryl chlorides.[3]
Q6: What is the optimal base and solvent system?
The choice of base and solvent is critical and interdependent.
-
Base: For less reactive aryl chlorides, stronger bases are often required. While Na₂CO₃ or K₂CO₃ can be effective, bases like K₃PO₄ and Cs₂CO₃ frequently give superior results.[4][13] The base must be finely ground and anhydrous.
-
Solvent: Aprotic polar solvents are preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used.[4] The aqueous phase is crucial for the transmetalation step. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.
Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical path to resolving them.
Problem 1: Starting material is consumed, but the desired product yield is very low, with many byproducts.
This outcome suggests that while the catalyst is active, the reaction is proceeding down non-productive pathways.
| Potential Cause | Recommended Solution |
| Catalyst/Ligand Degradation | Prepare fresh catalyst/ligand solution. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) as oxygen can degrade phosphine ligands and the catalyst. |
| Side Reactions Dominating | Lower the reaction temperature by 10-20 °C to reduce the rate of side reactions relative to the desired coupling. Screen different bases; a weaker base might suppress certain side reactions, while a stronger one might accelerate the desired path. |
| Protodeboronation of Boronic Acid | Ensure your boronic acid is pure and dry. Use anhydrous solvents and consider switching to a boronic ester (e.g., a pinacol ester), which can be more stable.[6] |
Problem 2: The reaction stalls, leaving a significant amount of unreacted starting material.
If the reaction starts but does not go to completion, catalyst deactivation is the most likely culprit.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Increase the catalyst loading (from 1-2 mol% to 3-5 mol%). Switch to a more robust ligand system, such as a Buchwald ligand (SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7][8] These are designed to stabilize the palladium center. |
| Formation of Palladium Black | The formation of a black precipitate indicates the catalyst has crashed out of the solution.[9] This is often due to an inappropriate ligand-to-metal ratio or temperature. Use a higher ligand:palladium ratio (e.g., 2:1 to 4:1). |
| Insufficient Base Strength | The base may not be strong enough to facilitate the transmetalation step effectively. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4] |
Problem 3: Significant amounts of homocoupled boronic acid (Ar-Ar) are observed.
This side product arises from the self-coupling of the boronic acid partner.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the most common cause. Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[4] Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Using a large excess can favor homocoupling. |
| High Temperature | High temperatures can sometimes promote homocoupling. If possible, try running the reaction at a lower temperature with a more active catalyst system. |
Data Presentation
Table 1: Troubleshooting Common Byproducts
| Observed Byproduct | Structure | Probable Cause | Identification Method | Mitigation Strategy |
| Dehalogenated Thiophene | Ethyl thiophene-2-glyoxylate | Catalyst-mediated hydrodehalogenation | GC-MS, ¹H NMR (absence of Ar-Cl, new Ar-H signal) | Change ligand; screen different bases; ensure high purity of reagents. |
| Homocoupled Boronic Acid | Biphenyl derivative (Ar-Ar) | Oxygen in the reaction mixture; high temperature | LC-MS, ¹H NMR | Degas solvents thoroughly; maintain strict inert atmosphere; lower reaction temperature. |
| Protodeboronated Arene | Arene (Ar-H) from boronic acid | Excess water; base too weak or impure | GC-MS, ¹H NMR | Use anhydrous solvents; use a stronger, anhydrous base (K₃PO₄, Cs₂CO₃); use boronic ester. |
Table 2: Recommended Starting Conditions & Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (For Difficult Couplings) | Notes |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | Ensure high purity. |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) | Pinacol esters offer greater stability against protodeboronation.[6] |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ can be more effective for generating the active Pd(0) species. |
| Ligand | PPh₃ (4-8 mol%) | SPhos (4-6 mol%) | Bulky, electron-rich ligands like SPhos are superior for activating aryl chlorides.[8] |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger, non-nucleophilic base often required for chlorides.[14] |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (5:1) | Dioxane can sometimes offer better solubility and performance at higher temperatures. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures are often necessary to drive the oxidative addition of chlorides. |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Essential to prevent catalyst and ligand oxidation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
In a separate vial, under an inert atmosphere, dissolve the palladium pre-catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in the organic solvent (4 mL). Stir for 5-10 minutes until a homogeneous solution is formed.
-
Using a syringe, transfer the catalyst/ligand solution to the Schlenk flask containing the solids.
-
Add the degassed water (1 mL) to the reaction mixture.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene. This reaction involves the use of an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction introduces the ethyl glyoxylate group at the 5-position of the thiophene ring, which is the most electronically favorable position for electrophilic substitution.
Q2: What are the common side products I should be aware of during the synthesis?
Several side products can form during the synthesis, leading to impurities in the final product. The most prevalent are:
-
Isomeric Products: Acylation can occur at other positions on the thiophene ring, leading to the formation of Ethyl 3-chlorothiophene-2-glyoxylate and Ethyl 4-chlorothiophene-2-glyoxylate. While the 5-position is favored, changes in reaction conditions can affect the regioselectivity.[1][2]
-
Diacylated Products: Although the glyoxylate group is deactivating, under forcing conditions or with an excess of the acylating agent, a second acylation can occur, resulting in di-substituted thiophene derivatives.
-
Products from Impurities in Starting Materials: The purity of the starting 2-chlorothiophene is crucial. The presence of dichlorothiophene isomers in the starting material will lead to the formation of the corresponding chlorinated glyoxylate side products.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Cause: Incomplete reaction.
-
Solution: Ensure all reagents are fresh and anhydrous. The Lewis acid catalyst, in particular, is highly sensitive to moisture. Consider increasing the reaction time or slightly elevating the temperature, but monitor for an increase in side product formation.
-
-
Cause: Suboptimal stoichiometry of reagents.
-
Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required as it can form a complex with the product. Experiment with the molar ratio of 2-chlorothiophene to ethyl oxalyl chloride and the Lewis acid to find the optimal balance for your specific setup.
-
-
Cause: Poor quality of starting materials.
-
Solution: Use freshly distilled 2-chlorothiophene and high-purity ethyl oxalyl chloride. The presence of impurities can significantly impact the reaction efficiency.
-
Problem 2: Presence of Isomeric Impurities
Possible Causes and Solutions:
-
Cause: Reaction temperature is too high.
-
Cause: Choice of Lewis acid.
-
Solution: The nature of the Lewis acid can influence the isomer distribution. While AlCl₃ is common, exploring other Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) might offer better selectivity under certain conditions.
-
Problem 3: Formation of Diacylated Byproducts
Possible Causes and Solutions:
-
Cause: Excess of the acylating agent.
-
Solution: Use a stoichiometric amount or only a slight excess of ethyl oxalyl chloride relative to 2-chlorothiophene. The glyoxylyl group deactivates the thiophene ring, making a second acylation less likely, but an excess of the electrophile can still promote it.
-
-
Cause: Reaction conditions are too harsh.
-
Solution: Avoid prolonged reaction times at elevated temperatures. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant diacylation occurs.
-
Problem 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Cause: Similar physical properties of the desired product and its isomers.
-
Solution: Isomers often have very close boiling points and polarities, making separation by distillation or simple column chromatography challenging. Employing high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure with a high-efficiency column may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Side Product Summary
| Side Product Name | Chemical Structure | Formation Mechanism | Key Identification Marker (e.g., in GC-MS) |
| Ethyl 3-chlorothiophene-2-glyoxylate | (Structure of 3-isomer) | Electrophilic attack at the 3-position of 2-chlorothiophene. | Same mass-to-charge ratio as the main product, but a different retention time. |
| Ethyl 4-chlorothiophene-2-glyoxylate | (Structure of 4-isomer) | Electrophilic attack at the 4-position of 2-chlorothiophene. | Same mass-to-charge ratio as the main product, with a distinct retention time from the 5- and 3-isomers. |
| Di(ethylglyoxylate)-chlorothiophene | (Structure of a diacylated product) | A second Friedel-Crafts acylation on the mono-acylated product. | Higher molecular weight corresponding to the addition of a second ethyl glyoxylate group. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation principles. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-chlorothiophene
-
Ethyl oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add a solution of 2-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Removal of unreacted starting materials from Ethyl 5-chlorothiophene-2-glyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from Ethyl 5-chlorothiophene-2-glyoxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most probable synthetic route is a Friedel-Crafts acylation reaction. In this case, the starting materials are 2-chlorothiophene and ethyl oxalyl chloride, with a Lewis acid catalyst such as aluminum chloride.
Q2: What are the key physical properties to consider when separating the product from the starting materials?
The significant difference in boiling points between the product and the starting materials is the most critical factor for purification by distillation. The solubility of each compound in various solvents will be important for liquid-liquid extraction and crystallization.
Data Summary: Physical Properties of Product and Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₈H₇ClO₃S | 218.66 | 306.3 at 760 mmHg[1] | Soluble in organic solvents. |
| 2-Chlorothiophene | C₄H₃ClS | 118.58 | 127-129[2] | Sparingly soluble in water; soluble in ethanol and ether.[3] |
| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 135[4] | Slightly miscible with water; soluble in organic solvents.[4][5] |
Q3: What are potential side products that could complicate the purification process?
The primary side-reaction of concern in the Friedel-Crafts acylation of 2-chlorothiophene is polysubstitution, where more than one glyoxylate group is added to the thiophene ring. Additionally, the acylation could potentially occur at the 3-position of the thiophene ring, leading to the formation of an isomeric byproduct, ethyl 3-chloro-2-glyoxylate. The generation of various chlorinated thiophene isomers and other byproducts is also a possibility.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Residual 2-Chlorothiophene Detected in the Final Product.
-
Cause: Incomplete reaction or inefficient removal during purification. Due to its lower boiling point, it can be challenging to separate from the desired product completely.
-
Solution:
-
Fractional Distillation: A carefully executed fractional distillation under reduced pressure is the most effective method. The significant difference in boiling points should allow for a clean separation.
-
Aqueous Work-up: Washing the crude reaction mixture with water can help remove some of the unreacted 2-chlorothiophene, which has limited water solubility.
-
Issue 2: Presence of High-Boiling Point Impurities.
-
Cause: These are likely polysubstituted byproducts from the Friedel-Crafts reaction. The electron-donating nature of the chlorine and the activating effect of the initial glyoxylate group can make the product susceptible to further acylation.
-
Solution:
-
Vacuum Distillation: The product, this compound, can be purified by vacuum distillation to separate it from higher-boiling polysubstituted impurities.
-
Column Chromatography: If distillation is not sufficient, silica gel column chromatography can be employed to separate the desired product from more polar polysubstituted byproducts.
-
Issue 3: Isomeric Impurities are Observed in Spectroscopic Analysis.
-
Cause: Friedel-Crafts acylation of thiophene derivatives predominantly occurs at the 2-position, but substitution at the 3-position can occur, leading to isomeric impurities.
-
Solution:
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, fractional crystallization can be an effective method for separating isomers.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography on a larger scale can be used to isolate the desired 2-substituted isomer.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed to remove unreacted 2-chlorothiophene and ethyl oxalyl chloride from the crude product.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initial Distillation (Removal of Volatiles):
-
Gradually apply vacuum and gently heat the distillation flask.
-
Collect the first fraction, which will primarily consist of unreacted 2-chlorothiophene and ethyl oxalyl chloride, at the appropriate temperature and pressure based on their boiling points.
-
-
Product Distillation:
-
After the low-boiling starting materials have been removed, increase the temperature to distill the this compound.
-
Collect the product fraction at its boiling point under the applied vacuum.
-
-
Shutdown: Once the product has been collected, cool the system, and then slowly release the vacuum before turning off the pump.
Protocol 2: Purification by Crystallization
This protocol is suitable for removing isomeric and other impurities if the product is a solid or can be crystallized.
-
Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent system. An ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Page loading... [wap.guidechem.com]
- 3. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions of Ethyl 5-chlorothiophene-2-glyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst deactivation in cross-coupling reactions of Ethyl 5-chlorothiophene-2-glyoxylate.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using this compound in cross-coupling reactions?
A1: Catalyst deactivation is a frequent challenge with this substrate due to the presence of the thiophene ring. The sulfur atom in the thiophene can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[1][2][3] This coordination can slow down or completely halt the catalytic cycle.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Common visual indicators of catalyst deactivation include a change in the reaction mixture's color to black, which often signifies the precipitation of palladium black (aggregated Pd(0) species).[4] Other signs are a stalled reaction progress (as observed by TLC or LC-MS) and the incomplete consumption of starting materials, leading to low product yields.
Q3: Which cross-coupling reactions are most susceptible to catalyst deactivation with this substrate?
A3: While catalyst deactivation can occur in any palladium-catalyzed cross-coupling reaction, those that are more sensitive to catalyst poisoning by sulfur-containing compounds may be more affected. This includes Suzuki, Stille, Heck, and Sonogashira reactions. The specific reaction conditions, ligand choice, and catalyst precursor all play a significant role in the extent of deactivation.
Q4: How does the choice of palladium precursor affect catalyst stability?
A4: The choice of palladium precursor is crucial. Pre-formed, well-defined precatalysts, especially those incorporating bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, often exhibit greater stability and activity.[5][6] These ligands can protect the palladium center from deactivating interactions with the thiophene substrate. Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state, a step that can be sensitive to reaction conditions.[7]
Q5: Can the reaction solvent influence catalyst deactivation?
A5: Yes, the solvent can play a role in catalyst stability. Coordinating solvents can sometimes help to suppress catalyst deactivation by preventing the agglomeration of metallic palladium.[8] However, some coordinating solvents, like nitriles, can also compete with the substrate for coordination to the palladium center and potentially inhibit the reaction.[9] The choice of solvent should be optimized for both substrate solubility and catalyst stability.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Poisoning by Thiophene Sulfur: The sulfur atom on the substrate is coordinating to the palladium center, inhibiting its catalytic activity.[1][2] | - Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][10][11] These can sterically shield the palladium and promote the desired catalytic steps over inhibitory binding. - Use a higher catalyst loading: While not ideal, increasing the catalyst concentration can sometimes compensate for partial deactivation. |
| Formation of Inactive Pd(0) Species (Palladium Black): The active Pd(0) catalyst is aggregating and precipitating out of solution.[4][12] | - Improve ligand choice: As above, bulky ligands can help maintain the solubility and mononuclear nature of the active catalyst.[5] - Ensure rigorous inert conditions: Oxygen can lead to the formation of palladium oxides and subsequent decomposition to palladium black. Degas solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen). | |
| Inefficient Oxidative Addition: The C-Cl bond of the chlorothiophene is not being effectively activated by the palladium catalyst. | - Use a more electron-rich ligand: Ligands that increase the electron density on the palladium center can facilitate oxidative addition.[2] - Increase reaction temperature: Higher temperatures can often overcome the activation barrier for oxidative addition, but be mindful of potential side reactions and catalyst decomposition.[13] | |
| Incomplete Conversion of Starting Material | Slow Transmetalation (in Suzuki or Stille reactions): The transfer of the organometallic reagent to the palladium center is the rate-limiting step.[14][15] | - Optimize the base (Suzuki): The choice and strength of the base are critical for the activation of the boronic acid/ester. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][16] - Use additives (Stille): The addition of Cu(I) salts can accelerate the transmetalation step in Stille couplings.[17] |
| Catalyst Deactivation Over Time: The reaction starts but does not proceed to completion. | - Consider a more stable precatalyst: Use a commercially available, air- and moisture-stable precatalyst that generates the active L₁Pd(0) species in a controlled manner.[6][18] - Add a fresh portion of catalyst: If feasible, adding a second portion of the catalyst midway through the reaction can sometimes help drive it to completion. | |
| Formation of Homocoupling Side Products | Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).[7] | - Rigorous degassing: Employ freeze-pump-thaw cycles for solvents and ensure all reagents are handled under strictly anaerobic conditions.[16] |
| Decomposition of the Organometallic Reagent: The organoboron or organotin reagent may be unstable under the reaction conditions. | - Check the quality of the reagent: Ensure the organometallic partner is pure and has not degraded during storage. - Use the corresponding pinacol ester (for boronic acids): Boronic pinacol esters are often more stable than the corresponding boronic acids. |
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point for optimizing the reaction conditions.
-
Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.) to a dry reaction vial equipped with a stir bar.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent.
-
-
Reaction Setup:
-
Add the degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or THF) to the vial containing the solid reagents.
-
Add the catalyst/ligand stock solution to the reaction mixture. The final catalyst loading should be between 1-5 mol%.
-
Seal the reaction vial tightly with a screw cap containing a PTFE septum.
-
-
Reaction Execution:
-
Place the reaction vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
General Catalytic Cycle for Palladium Cross-Coupling and Deactivation Pathways
Caption: Key steps in cross-coupling and common deactivation routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in reactions with Ethyl 5-chlorothiophene-2-glyoxylate
Welcome to the technical support center for Ethyl 5-chlorothiophene-2-glyoxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of regioselectivity in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily dictated by a combination of electronic and steric factors. The thiophene ring's reactivity is influenced by the electron-withdrawing nature of the ethyl glyoxylate group at the C2 position and the chloro-substituent at the C5 position.[1][2] Key factors include:
-
Electronic Effects: The ethyl glyoxylate group is strongly deactivating, directing electrophilic attack away from its adjacent positions.
-
Steric Hindrance: The bulk of the substituents on both the thiophene ring and the reacting partner can influence the site of reaction.[2]
-
Reaction Type: The inherent mechanism of the reaction (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, metalation) will fundamentally govern the regiochemical outcome.
-
Catalysts and Reagents: The choice of catalyst, particularly Lewis acids in electrophilic substitutions, can significantly alter the regioselectivity.[3]
Q2: How can I control the regioselectivity during electrophilic aromatic substitution (SEAr) on this compound?
A2: Controlling regioselectivity in SEAr reactions on substituted thiophenes often depends on the presence or absence of a catalyst. For thiophenes with an electron-withdrawing group at the α-position (like the ethyl glyoxylate), the following trends are observed:
-
Without a Catalyst: Electrophilic substitution tends to occur at the α'-position (C4).[3]
-
With a Lewis Acid Catalyst (e.g., AlCl₃): The presence of a Lewis acid can favor substitution at the β-position (C3).[3]
Q3: Is it possible to achieve functionalization at a specific position using directed metalation?
A3: Yes, directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity.[1] By using a strong base like n-butyllithium (n-BuLi), you can selectively deprotonate the thiophene ring at a specific position, which can then be quenched with an electrophile. For a related compound, 2-chlorothiophene, n-BuLi selectively removes the proton at the 5-position.[1] The presence of the ethyl glyoxylate group will influence the most acidic proton on the ring.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of this compound is yielding a mixture of regioisomers, primarily at the C3 and C4 positions. How can I favor one over the other?
Troubleshooting Steps:
-
Catalyst Choice: The choice and amount of Lewis acid are critical. Aluminum chloride (AlCl₃) is a strong Lewis acid that can influence the reaction site.[3] Consider screening other Lewis acids (e.g., SnCl₄, TiCl₄) which may offer different selectivity profiles.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to see if it impacts the isomeric ratio.
Issue 2: Low Yield of the Desired Regioisomer in Palladium-Catalyzed Cross-Coupling Reactions
Problem: I am attempting a Suzuki or Stille coupling to replace the chlorine atom, but I am observing low yields and formation of byproducts.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The palladium catalyst and the associated ligands play a crucial role in the efficiency and selectivity of cross-coupling reactions.[4] A systematic screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is recommended.
-
Base and Solvent Optimization: The choice of base and solvent system is critical for the transmetalation step in Suzuki couplings. A range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF) should be evaluated.
-
Reaction Temperature and Time: Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures can cause catalyst decomposition or side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity of Electrophilic Aromatic Substitution on α-Substituted Thiophenes
| Catalyst | Preferred Position of Substitution | Reference |
| None | α' (C4) | [3] |
| Lewis Acid (e.g., AlCl₃) | β (C3) | [3] |
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation (Favoring C3-acylation)
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) (1.05 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Workup: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Electrophilic Quench
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Caption: Workflow for Directed ortho-Metalation.
References
Managing reaction temperature for Ethyl 5-chlorothiophene-2-glyoxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and why is temperature control crucial?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorothiophene with ethyl oxalyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1]. Temperature control is critical in this electrophilic aromatic substitution reaction to manage the reaction rate, minimize the formation of impurities, and prevent polysubstitution, where more than one acyl group is added to the thiophene ring[2].
Q2: What is the recommended temperature range for the Friedel-Crafts acylation to produce this compound?
A2: While specific optimal temperatures can vary based on the solvent and concentration, Friedel-Crafts acylation reactions are often conducted at low temperatures to enhance selectivity. For similar reactions, temperatures below 0°C, and sometimes as low as -78°C, are used to control the reaction's exothermicity and prevent side reactions[3][4]. A starting point for this specific synthesis would be in the range of -10°C to 0°C.
Q3: What are the potential side products if the reaction temperature is too high?
A3: Elevated temperatures can lead to several undesirable side products. These may include isomers from acylation at different positions on the thiophene ring, di-acylated products, and decomposition of the starting materials or the product. Rapid heating can cause side reactions that reduce the overall efficiency and yield of the desired product[5][6].
Q4: Can cryogenic temperatures be too low for this reaction?
A4: Yes, excessively low temperatures can significantly slow down the reaction rate, leading to an incomplete or sluggish reaction[5]. This necessitates longer reaction times or an excess of reactants to drive the reaction to completion. The optimal temperature is a balance between controlling side reactions and achieving a practical reaction rate.
Troubleshooting Guide
| Problem | Question | Possible Cause (Temperature-Related) | Suggested Solution |
| Low Yield | My yield of this compound is lower than expected. | The reaction temperature may have been too high, leading to the formation of side products and decomposition. Conversely, the temperature may have been too low, resulting in an incomplete reaction. | If the temperature was high, repeat the reaction at a lower temperature (e.g., decrease in 5°C increments). If the temperature was very low and the reaction did not go to completion, consider allowing the reaction to proceed for a longer time or slowly warming it to a slightly higher temperature (e.g., from -10°C to 0°C) after the initial addition of reagents. |
| Impurity Profile | I am observing significant impurities in my final product. | Inappropriately high reaction temperatures can promote the formation of isomers and polysubstituted byproducts[2]. | Maintain a consistently low temperature throughout the addition of the acylating agent and for a period afterward. Ensure efficient stirring and cooling to dissipate heat from the exothermic reaction. Consider conducting the reaction at an even lower temperature to improve selectivity[4]. |
| Reaction Does Not Start | There is no evidence of a reaction occurring after the addition of reagents. | The reaction temperature is likely too low, preventing the activation energy barrier from being overcome. | Slowly and carefully allow the reaction mixture to warm by a few degrees. Monitor the reaction closely for any signs of an exotherm. In some cases, a very slight increase in temperature is sufficient to initiate the reaction. |
| Runaway Reaction | The reaction proceeded uncontrollably with a rapid increase in temperature. | Inadequate cooling or adding the reagents too quickly can lead to a loss of temperature control, especially in this exothermic reaction. | Ensure the cooling bath is at the target temperature and has sufficient capacity for the scale of the reaction. Add the acylating agent or catalyst portion-wise or via a syringe pump to control the rate of addition and the resulting exotherm. |
Quantitative Data on Reaction Temperature
The following table summarizes temperature parameters from related synthesis procedures to provide a reference for optimizing the synthesis of this compound.
| Reaction | Starting Material | Reagents | Temperature (°C) | Observations |
| Friedel-Crafts Acylation[4] | Alkylbenzenes | Acetyl chloride, AlCl₃ | < 0, typically < -10 | Lower temperatures improve selectivity for the para-acylated product. |
| Friedel-Crafts Acylation of Thiophene[7] | Thiophene | Acetic anhydride, Hβ catalyst | 40, 60, 80 | Higher temperatures increased the reaction rate, with total conversion in 30 minutes at 80°C. |
| Synthesis of 5-chlorothiophene-2-carboxylic acid[8] | 2-chlorothiophene | n-BuLi, CO₂ | ≤ -30 | Low temperature is crucial for selective deprotonation at the 5-position. |
| Synthesis of 5-chlorothiophene-2-carboxylic acid intermediate[9] | 2-thiophenecarboxaldehyde | Chlorine | -10 to 30 | A broader range, but with controlled addition and cooling. |
| Glycosylation Reactions[5] | Thioglycosides | NIS/TfOH | Start at -78 | Many reactions are initiated at cryogenic temperatures and allowed to warm slowly. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-chlorothiophene
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Ethyl oxalyl chloride
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to -10°C using an appropriate cooling bath (e.g., ice-salt).
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In the dropping funnel, prepare a solution of 2-chlorothiophene and ethyl oxalyl chloride in anhydrous dichloromethane.
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Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise, ensuring the internal temperature does not exceed -5°C.
-
After the addition is complete, allow the reaction to stir at -10°C to 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues.
References
- 1. This compound | 34036-28-7 | Benchchem [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 9. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Solvent effects on the reactivity of Ethyl 5-chlorothiophene-2-glyoxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of Ethyl 5-chlorothiophene-2-glyoxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?
A1: this compound has two main reactive sites: the C5-chloro position on the thiophene ring and the α-keto ester moiety.
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C5-Chloro Position: This site is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution (SNAr). The choice of solvent is critical here. Polar aprotic solvents like DMF or dioxane can often increase reaction rates and yields in cross-coupling reactions by stabilizing charged intermediates in the catalytic cycle. For SNAr, polar solvents are necessary to dissolve the nucleophile and substrate, but the type of polar solvent (protic vs. aprotic) can significantly affect the nucleophile's reactivity.
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Glyoxylate Moiety: The α-keto ester can undergo reactions such as reduction, oxidation, or addition of organometallic reagents. Solvent choice here affects the solubility of reagents and can influence the stereochemical outcome of certain reactions. For instance, ethereal solvents like THF or Diethyl ether are common for Grignard reactions.
Q2: I am seeing low yields in my Suzuki-Miyaura cross-coupling reaction. Could the solvent be the issue?
A2: Yes, the solvent is a frequent cause of low yields in Suzuki-Miyaura couplings. In non-polar solvents, the palladium catalyst's active species may differ from that in polar solvents, affecting selectivity and reaction rate.[1] For chlorothiophene derivatives, polar aprotic solvents are often preferred. If you are using a non-polar solvent like toluene and experiencing issues, consider switching to dioxane, THF, or a mixture of a solvent with water (e.g., aqueous n-butanol), which has been shown to be effective for couplings with thiophene boronic acids.[2] Ensure your solvent is anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.
Q3: Why is my nucleophilic aromatic substitution (SNAr) reaction with an amine nucleophile so slow?
A3: The slow rate of an SNAr reaction can be heavily influenced by the solvent. If you are using a polar protic solvent (e.g., methanol, ethanol), it can form strong hydrogen bonds with the amine nucleophile. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive. To accelerate the reaction, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the accompanying cation but leave the anionic or neutral nucleophile "naked" and more reactive.
Q4: Can the choice of solvent lead to side reactions?
A4: Absolutely. In palladium-catalyzed reactions, some solvents can act as ligands or promote the formation of palladium black (inactive palladium), especially at higher temperatures. For example, THF has been anecdotally reported to promote the formation of palladium black in some Sonogashira couplings. In reactions involving strong bases, protic solvents like alcohols can be deprotonated, quenching the base or participating in unwanted side reactions. It is crucial to choose a solvent that is inert under the specific reaction conditions.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This guide addresses common issues related to solvent choice when performing a Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient polarity of the solvent to support the catalytic cycle. | Switch from a non-polar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., Dioxane, THF, DMF). Consider a biphasic system like Toluene/Water or aqueous n-butanol, which can be effective for heterocyclic substrates.[2] |
| Catalyst Decomposition (Formation of Pd Black) | The solvent is not adequately stabilizing the catalytic species, or the temperature is too high for the chosen solvent. | 1. Ensure the solvent is rigorously degassed to remove oxygen. 2. Switch to a more coordinating solvent like dioxane. 3. If using THF, consider lowering the reaction temperature. |
| Inconsistent Results | Residual water or impurities in the solvent. | Use anhydrous, high-purity solvents. If necessary, distill the solvent over an appropriate drying agent before use. |
| Poor Solubility of Reagents | The chosen solvent does not adequately dissolve the boronic acid, base, or substrate. | Select a solvent with higher polarity. DMF and dioxane are generally good choices for dissolving a wide range of organic and inorganic reagents. |
Experimental Protocols & Data
Experiment 1: Solvent Effects on the Suzuki-Miyaura Coupling of this compound
This protocol provides a methodology for testing the effect of different solvents on the yield of a model Suzuki-Miyaura reaction.
Reaction:
Methodology:
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To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Potassium Carbonate (K₂CO₃, 2.0 mmol).
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Add the Palladium catalyst [e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%)] to the tube.
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Add 5 mL of the chosen anhydrous, degassed solvent (see table below).
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Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
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After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate Ethyl 5-phenylthiophene-2-glyoxylate.
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Determine the yield by weight.
Table 1: Representative Yields of Ethyl 5-phenylthiophene-2-glyoxylate in Various Solvents
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) | Observations |
| 1 | Toluene | 2.4 | 35% | Low conversion, starting material remains. |
| 2 | Tetrahydrofuran (THF) | 7.6 | 68% | Good conversion, some catalyst darkening. |
| 3 | Acetonitrile (MeCN) | 37.5 | 55% | Moderate yield, reaction proceeds cleanly.[3] |
| 4 | 1,4-Dioxane | 2.2 | 85% | High conversion, clean reaction profile.[3] |
| 5 | N,N-Dimethylformamide (DMF) | 36.7 | 92% | Excellent yield, reagents well-solvated. |
Note: These are illustrative yields based on typical solvent effects observed in similar cross-coupling reactions. Actual results may vary.
Visualizations
Logical Workflow for Solvent Selection in Cross-Coupling Reactions
Caption: Workflow for optimizing solvent choice in cross-coupling reactions.
Signaling Pathway of Solvent Effects on SNAr Reactivity
Caption: Influence of protic vs. aprotic solvents on SNAr reaction rates.
References
Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving Ethyl 5-chlorothiophene-2-glyoxylate. The primary focus is on preventing the formation of homocoupling byproducts, a common challenge with electron-deficient heterocyclic chlorides.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid or ester reagent is a frequent side reaction in Suzuki couplings, leading to reduced yield of the desired product and purification challenges. This guide addresses common causes and provides actionable solutions.
Problem: Significant formation of homocoupled biaryl byproduct is observed.
Potential Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. A common method is to bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1] | Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway. |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts are common, their reduction to the active Pd(0) species can sometimes initiate homocoupling.[1] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, the addition of a mild reducing agent can be beneficial. | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid. |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often effective. | Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling. |
| Suboptimal Base Selection | The choice of base can influence the rate of transmetalation versus competing side reactions. Weaker bases may not be sufficient to promote the desired reaction, while overly strong bases can lead to degradation. | A well-chosen base will facilitate the transmetalation step of the desired cross-coupling without promoting side reactions. |
| Boronic Acid Instability | Boronic acids, particularly electron-deficient ones, can be prone to protodeboronation and homocoupling. | The use of more stable boronic esters can mitigate these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (boronic acid or ester) couple to form a symmetrical biaryl compound. This process is often catalyzed by palladium species, particularly Pd(II), in the presence of an oxidant, such as oxygen.
Q2: Why is this compound prone to issues like homocoupling?
A2: this compound is an electron-deficient aryl chloride. The electron-withdrawing nature of the glyoxylate and the thiophene ring can make the oxidative addition step of the Suzuki cycle more challenging. This can create a kinetic window where the competing homocoupling of the more reactive boronic acid can occur.
Q3: Which palladium catalysts and ligands are recommended for this substrate?
A3: For electron-deficient aryl chlorides, palladium precatalysts in combination with bulky, electron-rich phosphine ligands have shown success in minimizing side reactions. A comparative study of phosphine ligands for the Suzuki coupling of electron-poor chlorothiophenes would be beneficial for specific selection.
| Ligand Type | Example Ligands | Rationale |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | The steric bulk of these ligands promotes reductive elimination and can disfavor the formation of intermediates leading to homocoupling. |
| Electron-Rich Dialkylphosphines | t-Bu₃P | The strong electron-donating ability of these ligands can facilitate the oxidative addition step with the less reactive aryl chloride. |
Q4: Can the choice of boronic acid versus a boronic ester impact the extent of homocoupling?
A4: Yes. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids. They are less prone to protodeboronation and can sometimes lead to cleaner reactions with fewer byproducts. Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis, which can alter the reaction kinetics in favor of the desired cross-coupling.
Q5: What is a good starting point for an experimental protocol to minimize homocoupling?
A5: Below is a detailed experimental protocol that incorporates best practices for minimizing homocoupling.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid or ester, and potassium phosphate.
-
Catalyst Preparation: In a separate, dry vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.
-
Reaction Setup: Add the degassed solvent to the Schlenk flask containing the reagents.
-
Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: The Homocoupling Side Reaction Pathway
Caption: The competing homocoupling pathway often initiated by Pd(II) species.
Diagram 3: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
Validation & Comparative
Reactivity comparison of Ethyl 5-chlorothiophene-2-glyoxylate vs Ethyl 5-bromothiophene-2-glyoxylate
In the landscape of heterocyclic chemistry, substituted thiophenes are pivotal building blocks for the synthesis of pharmaceuticals and materials. Among these, Ethyl 5-chlorothiophene-2-glyoxylate and Ethyl 5-bromothiophene-2-glyoxylate are two key intermediates whose reactivity profiles dictate their utility in complex molecular architectures. This guide provides an objective comparison of their reactivity, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The core difference in reactivity between these two molecules stems from the nature of the halogen substituent at the 5-position of the thiophene ring. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br), which generally renders bromo-substituted aromatics more reactive than their chloro-substituted counterparts in reactions involving the cleavage of this bond, such as in metal-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr), the more electronegative chlorine can lead to a more electrophilic carbon center, potentially enhancing reactivity.
Suzuki Cross-Coupling Reactions: A Quantitative Comparison
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this context, the reactivity of the halide plays a crucial role. The general order of reactivity for aryl halides in Suzuki couplings is I > Br > Cl > F. This trend is directly applicable to our thiophene derivatives, with Ethyl 5-bromothiophene-2-glyoxylate exhibiting significantly higher reactivity than its chloro-analog.
While direct comparative studies are scarce, literature precedents for Suzuki reactions with related 5-bromothiophene-2-carboxylates demonstrate good to excellent yields.[1][2] For this compound, its utility in cross-coupling reactions is acknowledged, though it is expected to require more forcing reaction conditions (e.g., more active catalysts, higher temperatures, or longer reaction times) to achieve comparable yields to the bromo-derivative.[3]
Below is a summary of representative Suzuki cross-coupling reactions for a closely related bromo-thiophene derivative, which serves as a benchmark for the expected reactivity of Ethyl 5-bromothiophene-2-glyoxylate.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Pentyl 5-phenylthiophene-2-carboxylate | 85 |
| 2 | 4-Methylphenylboronic acid | Pentyl 5-(p-tolyl)thiophene-2-carboxylate | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 90 |
| 4 | 4-Chlorophenylboronic acid | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 82 |
Data adapted from studies on Pentyl 5-bromothiophene-2-carboxylate, which is expected to have similar reactivity to the ethyl ester.[2]
Nucleophilic Aromatic Substitution (SNAr)
The thiophene ring in both molecules is activated towards nucleophilic attack by the presence of the electron-withdrawing ethyl glyoxylate group at the 2-position.[4][5] In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[4] The more electronegative chlorine atom in this compound makes the C5 position more electrophilic and can better stabilize the negative charge in the intermediate through inductive effects. This would suggest a potentially higher reactivity for the chloro-derivative in SNAr reactions. However, the leaving group ability (Br > Cl) also plays a role in the second step of the reaction. The overall reactivity will be a balance of these two factors. Without direct experimental comparison, it is challenging to definitively state which substrate is more reactive.
Reduction of the Glyoxylate Group
The glyoxylate moiety in both compounds contains a ketone that is susceptible to reduction to a secondary alcohol. This transformation can be readily achieved using common reducing agents such as sodium borohydride (NaBH₄). The nature of the halogen at the 5-position is not expected to significantly influence the rate or outcome of this reduction, as it is remote from the reaction center. Therefore, both this compound and Ethyl 5-bromothiophene-2-glyoxylate are expected to behave similarly in this type of transformation.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling of a 5-Halothiophene-2-carboxylate Derivative:
A mixture of the 5-halothiophene-2-carboxylate (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) is taken in a suitable solvent system like a mixture of toluene and water. The reaction mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (usually 12-24 hours). After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[2][6]
Visualizing Reactivity Pathways
The following diagrams illustrate the key reaction pathways and the factors influencing the choice between the two reagents.
Caption: Comparative workflow for Suzuki coupling, highlighting the faster reactivity of the bromo-derivative.
Caption: Factors influencing the reactivity of the chloro- and bromo-substituted thiophenes.
Conclusion
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 34036-28-7 | Benchchem [benchchem.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates
The efficiency of these cross-coupling reactions is critically dependent on the nature of the halogen substituent, following the general reactivity trend: I > Br > Cl . This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of 5-halo-2-thiophenecarboxylates with arylboronic acids is a common strategy for the synthesis of 5-aryl-2-thiophenecarboxylates. The following table summarizes typical yields obtained for the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids, providing a baseline for the expected reactivity of the bromo derivative[1]. Based on the established reactivity trend, one can anticipate higher yields and/or milder reaction conditions for the iodo-substituted counterpart and lower yields or the need for more forcing conditions for the chloro-substituted analog.
Table 1: Suzuki-Miyaura Coupling of Pentyl 5-Bromo-2-thiophenecarboxylate with Various Arylboronic Acids [1]
| Arylboronic Acid | Product Yield (%) in 1,4-Dioxane/Water | Product Yield (%) in Dry Toluene |
| 3-Chlorophenylboronic acid | 71.5 | 50.2 |
| 3-Acetylphenylboronic acid | 75.0 | 33.0 |
| 4-(Methylthio)phenylboronic acid | 80.2 | 76.5 |
| 3-Chloro-4-fluorophenylboronic acid | 65.0 | 51.5 |
| 3,4-Dichlorophenylboronic acid | 70.2 | 52.7 |
Reaction conditions: Pd(PPh₃)₄ catalyst, base, 90 °C.[1]
Comparative Performance in Stille Coupling
The Stille coupling offers the advantage of using organotin reagents that are often stable and tolerant of a wide range of functional groups. While specific comparative data for 5-halo-2-thiophenecarboxylates is scarce, the general reactivity trend of I > Br > Cl is expected to hold true. The following table provides a qualitative comparison based on this established principle.
Table 2: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in Stille Coupling
| Halogen Substituent | Expected Reactivity | Probable Reaction Conditions |
| 5-Iodo- | High | Mild conditions, lower catalyst loading, shorter reaction times. |
| 5-Bromo- | Moderate | Standard conditions, moderate catalyst loading and reaction times. |
| 5-Chloro- | Low | Harsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required. |
Comparative Performance in Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. The reactivity of 5-halo-2-thiophenecarboxylates in the Heck reaction is also expected to follow the I > Br > Cl trend. A comparative kinetic study on the Heck reaction of styrene with iodobenzene and bromobenzene has shown that iodobenzene reacts significantly faster. This provides a basis for the expected relative efficiencies of the iodo- and bromo-thiophenecarboxylate derivatives.
Table 3: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in Heck Reaction
| Halogen Substituent | Expected Reactivity | Probable Reaction Conditions |
| 5-Iodo- | High | High yields, milder conditions. |
| 5-Bromo- | Moderate | Good yields, standard conditions. |
| 5-Chloro- | Low | Lower yields, may require higher temperatures, specialized catalysts, or additives. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, which can be adapted for 5-halo-2-thiophenecarboxylates.
General Experimental Protocol for Suzuki-Miyaura Coupling[2]
To a reaction vessel containing the 5-halo-2-thiophenecarboxylate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2 equivalents) is added a degassed solvent system (e.g., 1,4-dioxane/water 4:1). The mixture is purged with an inert gas (e.g., nitrogen or argon). The palladium catalyst, typically Pd(PPh₃)₄ (2.5 mol%), is then added, and the mixture is heated to 90°C with stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Experimental Protocol for Stille Coupling[3]
In a flame-dried flask under an inert atmosphere, the 5-halo-2-thiophenecarboxylate (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM (0.1 equivalents), and an additive like CuI (0.1 equivalents) and LiCl (5.3 equivalents) are dissolved in a degassed anhydrous solvent like DMF. The organotin reagent (1.15 equivalents) is then added, and the reaction mixture is heated to the desired temperature (e.g., 40-100 °C) and stirred for a specified time. Upon completion, the reaction is quenched and worked up. A common work-up procedure involves washing the reaction mixture with an aqueous solution of KF to remove tin byproducts. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
General Experimental Protocol for Heck Reaction[4]
A reaction vessel is charged with the 5-halo-2-thiophenecarboxylate (1 equivalent), the alkene (1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent such as DMF or NMP. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C until the starting material is consumed. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Visualizations
The following diagrams illustrate the generalized workflows and relationships discussed in this guide.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity trend of halogens in palladium-catalyzed cross-coupling reactions.
Caption: Decision flowchart for selecting a cross-coupling strategy.
References
A Spectroscopic Comparison of Ethyl 5-chlorothiophene-2-glyoxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Ethyl 5-chlorothiophene-2-glyoxylate and its derivatives. The objective is to offer a comprehensive analysis of how substitutions at the 5-position of the thiophene ring influence the spectral characteristics of these compounds. This information is crucial for the identification, characterization, and quality control of these important synthetic intermediates in drug discovery and materials science. The data presented herein is a compilation of experimentally reported values and predicted characteristics based on established spectroscopic principles.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive α-keto ester moiety and a halogenated thiophene ring.[1] This unique combination allows for diverse chemical modifications, making it a valuable building block in organic synthesis. The spectroscopic signature of the parent compound and its derivatives is of paramount importance for tracking reaction progress, confirming structural integrity, and understanding the electronic effects of various substituents. This guide focuses on the four primary spectroscopic techniques used for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives with varying electronic properties at the 5-position.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Substituent (R) | Thiophene H-3 (δ, ppm) | Thiophene H-4 (δ, ppm) | -OCH₂CH₃ (quartet, δ, ppm) | -OCH₂CH₃ (triplet, δ, ppm) | Other Protons (δ, ppm) |
| -Cl (Parent) | ~7.7 | ~7.2 | ~4.4 | ~1.4 | - |
| -Br | ~7.6 | ~7.3 | ~4.4 | ~1.4 | - |
| -NO₂ | ~8.0 | ~7.8 | ~4.5 | ~1.4 | - |
| -NH₂ | ~7.0 | ~6.2 | ~4.3 | ~1.3 | ~4.0 (br s, NH₂) |
| -OCH₃ | ~7.2 | ~6.4 | ~4.3 | ~1.3 | ~3.9 (s, OCH₃) |
| -CN | ~7.8 | ~7.5 | ~4.4 | ~1.4 | - |
| -COCH₃ | ~7.9 | ~7.6 | ~4.4 | ~1.4 | ~2.6 (s, COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Substituent (R) | Thiophene C2 (δ, ppm) | Thiophene C3 (δ, ppm) | Thiophene C4 (δ, ppm) | Thiophene C5 (δ, ppm) | C=O (keto, δ, ppm) | C=O (ester, δ, ppm) | -OCH₂CH₃ (δ, ppm) | -OCH₂CH₃ (δ, ppm) | Other Carbons (δ, ppm) |
| -Cl (Parent) | ~140 | ~136 | ~128 | ~138 | ~182 | ~161 | ~63 | ~14 | - |
| -Br | ~141 | ~137 | ~131 | ~125 | ~182 | ~161 | ~63 | ~14 | - |
| -NO₂ | ~145 | ~138 | ~129 | ~150 | ~181 | ~160 | ~64 | ~14 | - |
| -NH₂ | ~135 | ~134 | ~108 | ~155 | ~183 | ~162 | ~62 | ~14 | - |
| -OCH₃ | ~136 | ~135 | ~105 | ~165 | ~183 | ~162 | ~62 | ~14 | ~60 (OCH₃) |
| -CN | ~143 | ~139 | ~133 | ~120 | ~181 | ~160 | ~63 | ~14 | ~115 (CN) |
| -COCH₃ | ~144 | ~137 | ~132 | ~145 | ~181 | ~161 | ~63 | ~14 | ~192 (COCH₃), ~27 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Substituent (R) | C=O Stretch (keto) | C=O Stretch (ester) | C=C Stretch (thiophene) | C-Cl Stretch | Other Key Bands |
| -Cl (Parent) | ~1720 | ~1680 | ~1520, 1410 | ~800 | - |
| -Br | ~1718 | ~1678 | ~1518, 1408 | - | C-Br ~680 |
| -NO₂ | ~1725 | ~1685 | ~1515, 1405 | ~805 | ~1540 (asym NO₂), ~1350 (sym NO₂) |
| -NH₂ | ~1710 | ~1670 | ~1530, 1420 | ~810 | ~3400, 3300 (N-H stretch) |
| -OCH₃ | ~1715 | ~1675 | ~1525, 1415 | ~808 | ~1250, 1030 (C-O stretch) |
| -CN | ~1722 | ~1682 | ~1517, 1407 | ~802 | ~2230 (C≡N stretch) |
| -COCH₃ | ~1720 | ~1680 | ~1520, 1410 | ~800 | ~1690 (acetyl C=O) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Substituent (R) | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| -Cl (Parent) | C₈H₇ClO₃S | 218.66 | 218/220 (M⁺, Cl isotope pattern), 190, 173, 145, 111 |
| -Br | C₈H₇BrO₃S | 263.11 | 262/264 (M⁺, Br isotope pattern), 234, 217, 189, 155 |
| -NO₂ | C₈H₇NO₅S | 229.21 | 229 (M⁺), 201, 183, 155, 122 |
| -NH₂ | C₈H₉NO₃S | 199.23 | 199 (M⁺), 171, 154, 126, 96 |
| -OCH₃ | C₉H₁₀O₄S | 214.24 | 214 (M⁺), 186, 169, 141, 111 |
| -CN | C₉H₇NO₃S | 209.22 | 209 (M⁺), 181, 164, 136, 102 |
| -COCH₃ | C₁₀H₁₀O₄S | 226.25 | 226 (M⁺), 211, 198, 183, 155, 111 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents.
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Substituent (R) | λ_max 1 (nm) | λ_max 2 (nm) |
| -Cl (Parent) | ~290 | ~260 |
| -Br | ~292 | ~262 |
| -NO₂ | ~320 | ~255 |
| -NH₂ | ~310 | ~270 |
| -OCH₃ | ~300 | ~265 |
| -CN | ~295 | ~260 |
| -COCH₃ | ~315 | ~268 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical acquisition parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Use a proton-decoupled pulse sequence.
-
Typical acquisition parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids/oils) : Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is used.
-
Ionization : Use Electron Ionization (EI) at 70 eV for fragmentation analysis. For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Interpretation : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition :
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Place the sample cuvette in the sample beam.
-
Scan the spectrum over a range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its derivatives, and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of thiophene derivatives.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis
For researchers and drug development professionals, the synthesis of thienopyrimidine scaffolds is a cornerstone of creating novel therapeutics, particularly in oncology. Ethyl 5-chlorothiophene-2-glyoxylate serves as a key building block in this process. However, a variety of alternative reagents and synthetic strategies exist, offering different advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Alternative Starting Materials and Synthetic Strategies
The synthesis of the thienopyrimidine core, a known pharmacophore in many kinase inhibitors, can be approached in multiple ways.[1] While direct analogues of this compound, such as bromo- or nitro-substituted variants, exist, a more broadly documented alternative involves building the pyrimidine ring onto a pre-existing 2-aminothiophene core. This approach offers significant flexibility in introducing diversity to the final molecule.
The two primary strategies can be summarized as:
-
Strategy A: Cyclization of 2-Aminothiophene Precursors. This is the most versatile and widely reported alternative. It begins with a 2-aminothiophene-3-carboxylate or 2-amino-3-cyanothiophene, which is then cyclized using various one-carbon or nitrogen-containing reagents.
-
Strategy B: Synthesis from Halogenated Thiophenes. This strategy is more direct and involves nucleophilic substitution on a pre-formed chloro-thienopyrimidine, which can be synthesized from precursors like this compound.
The following sections provide a detailed comparison of these approaches.
Data Presentation: Performance Comparison
The choice of synthetic route can significantly impact reaction yields and conditions. The tables below summarize quantitative data for the synthesis of thienopyrimidine derivatives using alternative starting materials and reagents.
Table 1: Comparison of Cyclization Reagents for 2-Aminothiophene Precursors (Strategy A)
| Starting Material | Cyclization Reagent | Conditions | Product Type | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-thiophene | Formamide | Reflux | Thieno[2,3-d]pyrimidin-4-one | 76-97% | [2] |
| 2-Amino-3-ethoxycarbonyl-thiophene | Alkyl/Aryl Isothiocyanate | Reflux or Microwave | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one | 59-89% | [3][4] |
| 2-Amino-3-ethoxycarbonyl-thiophene | Urea/Thiourea | High Temperature (neat) | Thieno[2,3-d]pyrimidine-2,4-dione / 2-thioxo-one | 72-91% | [2] |
| 2-Amino-3-ethoxycarbonyl-thiophene | Ethyl Chloroformate, then Amine | Fusion at 230-240 °C | 3-Substituted-thieno[2,3-d]pyrimidine-2,4-dione | 60% | [4] |
| 2-Amino-3-cyanothiophene | Formic Acid | Reflux | Thieno[2,3-d]pyrimidin-4-one | - | [2] |
Table 2: Representative Nucleophilic Substitution on 4-Chlorothienopyrimidine (Strategy B)
| Starting Material | Nucleophile | Conditions | Product Type | Yield (%) | Reference |
| 4-Chloro-thieno[2,3-d]pyrimidine | Various Amines | Microwave, 150°C, 1h | 4-Amino-thieno[2,3-d]pyrimidine | 80-93% | [5] |
| 4-Chloro-thieno[2,3-d]pyrimidine | Hydrazine Hydrate | Reflux in Ethanol | 4-Hydrazino-thieno[2,3-d]pyrimidine | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the two main synthetic strategies.
Protocol 1: Synthesis of a 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one (Strategy A)
This protocol describes the synthesis via condensation of a 2-aminothiophene with an aryl isothiocyanate, followed by cyclization.
Step 1: Synthesis of the Thienylthiourea Intermediate
-
A mixture of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (10 mmol) and aryl isothiocyanate (10 mmol) is placed in a 50 mL beaker.
-
The beaker is covered with a watch glass and irradiated with microwaves (600 W) for 45-60 seconds. Alternatively, the mixture can be refluxed in ethanol.
-
After cooling, the solid product is collected, washed with cold ethanol, and dried to yield the N-(3-(ethoxycarbonyl)-4,5-disubstituted-thiophen-2-yl)-N'-arylthiourea.
Step 2: Cyclization to the Thienopyrimidine
-
A mixture of the thienylthiourea intermediate (5 mmol) and potassium hydroxide (5 mmol) in absolute ethanol (25 mL) is heated under reflux with stirring for 1 hour.[3][4]
-
The reaction mixture is cooled, and the precipitated potassium salt is collected by filtration.
-
The salt is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the final product.
-
The solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 3-aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one.[3]
Protocol 2: Synthesis of a 4-Amino-thieno[2,3-d]pyrimidine (Strategy B)
This protocol outlines the synthesis starting from a 2-aminothiophene, which is first converted to a 4-chlorothienopyrimidine intermediate.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one
-
A mixture of 2-amino-3-ethoxycarbonyl-thiophene (10 mmol) and an excess of formamide (20 mL) is heated to reflux for 18 hours.[5]
-
Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and dried to yield the thieno[2,3-d]pyrimidin-4-one. Yields are typically around 80%.[5]
Step 2: Chlorination
-
The thieno[2,3-d]pyrimidin-4-one (5 mmol) is refluxed in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline for 14 hours.[5]
-
The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine. Yields are typically around 90%.[5]
Step 3: Nucleophilic Substitution
-
The 4-chlorothieno[2,3-d]pyrimidine (1 mmol) and the desired amine (1.2 mmol) are mixed in ethanol in a microwave vial.
-
The mixture is heated in a microwave reactor at 150°C for 1 hour.[5]
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the final 4-amino-thieno[2,3-d]pyrimidine derivative.
Mandatory Visualization
Diagrams of the synthetic workflows and a key biological pathway are provided below using DOT language.
Synthetic Workflow
Caption: Comparative synthetic workflows for thienopyrimidine synthesis.
Biological Signaling Pathway
Many thienopyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7][8][9][10]
Caption: Inhibition of the PI3K/Akt pathway by thienopyrimidine derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking Catalyst Performance for Ethyl 5-chlorothiophene-2-glyoxylate Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-chlorothiophene-2-glyoxylate is a critical building block in the synthesis of a wide array of pharmaceutical and materials science compounds. The strategic functionalization of this molecule, primarily through palladium-catalyzed cross-coupling reactions, is a key step in the development of novel molecular architectures. The chlorine atom at the 5-position serves as a versatile handle for the introduction of various substituents via reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst is paramount in achieving high yields, selectivity, and overall efficiency in these transformations. This guide provides a comparative overview of catalyst performance for the coupling of this compound and related thiophene derivatives, supported by experimental data and detailed protocols.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For the coupling of aryl halides, including 5-chlorothiophene derivatives, with boronic acids, the choice of palladium catalyst and ligand system is crucial for achieving high efficiency. Below is a comparison of various catalyst systems used in the Suzuki-Miyaura coupling of substituted thiophenes.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(PPh₃)₄ (2.5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | 2-bromo-5-(bromomethyl)thiophene | Regioselective coupling at the 2-position.[1] |
| Pd(OAc)₂ (0.5 mol%) | None (ligandless) | K₂CO₃ | DMAc | 150 | 3 | 95 | 2-bromothiophene | Direct arylation, high turnover number. |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | Aryl Bromides | General protocol for hindered substrates.[2][3] |
| PEPPSI-type Pd complexes | NHC | K₂CO₃ | Polar Solvents | 100 | - | Good | Aryl Chlorides | Effective for challenging aryl chloride substrates.[4] |
Catalyst Performance in Heck Coupling
The Heck reaction enables the coupling of aryl halides with alkenes. The performance of the catalyst system can significantly influence the regioselectivity and yield of the desired vinylated thiophene product.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(OAc)₂ (2 mol%) | SPO | K₂CO₃ | DMF | 60 | 12 | 92 | Bromobenzene & Styrene | Mild conditions, broad substrate scope.[5][6] |
| Pd(OAc)₂ (5 mol%) | None | NBS (additive) | Toluene | 25 | 12 | High | Phenylboronic acid & Styrene | Oxidative Heck reaction.[6] |
| Palladacycle/P(t-Bu)₃ | P(t-Bu)₃ | NaOAc | Ionic Liquid/Dioxane | MW | 0.5 | Good | Aryl Chlorides | Microwave-assisted, rapid reaction. |
| Pd(L-proline)₂ | L-proline | - | Water | MW | - | Excellent | Aryl Halides | Phosphine-free, green conditions. |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is typically co-catalyzed by palladium and copper salts.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd/C | CuI/PPh₃ | Et₃N | Water | RT | - | Good | Iodothiophene | Heterogeneous catalyst, aqueous media.[7] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | THF | RT | - | High | Aryl Bromides | Classic Sonogashira conditions.[8] |
| (AllylPdCl)₂ / P(t-Bu)₃ | None (Cu-free) | - | - | RT | - | Good-Excellent | Aryl Bromides | Copper-free conditions. |
| Pd(OAc)₂ / XPhos | None (Cu-free) | - | - | - | - | - | Aryl Chlorides | For challenging aryl chloride substrates. |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines. The choice of a sterically hindered and electron-rich phosphine ligand is often key to high catalytic activity.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOt-Bu | Toluene | 100 | - | High | (Hetero)aryl Chlorides | Broad substrate scope for a single catalyst system.[9] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 110 | - | High | Aryl Chlorides | General and reliable for various amines.[10] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | RT-100 | - | Good-Excellent | Aryl Halides | Effective for a wide range of amines. |
| Ni-NHC complex | NHC | - | - | RT | - | High | Aryl Chlorides | Nickel-catalyzed alternative. |
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general representation for the Suzuki-Miyaura coupling of a 2-halothiophene derivative.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
The reaction mixture is then heated to 90 °C with vigorous stirring for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[1]
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines a standard workflow for setting up and working up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes
For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for process optimization and the efficient synthesis of complex molecules. This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura coupling of chlorothiophenes, with a particular focus on substrates bearing electron-withdrawing groups, exemplified by Ethyl 5-chlorothiophene-2-glyoxylate.
While specific kinetic data for the Suzuki coupling of this compound is not extensively available in the public domain, this guide draws upon kinetic studies of structurally similar compounds, particularly functionalized and electron-deficient chlorothiophenes, to provide valuable insights into catalyst performance and reaction dynamics. The data presented here can serve as a foundational resource for selecting optimal catalytic systems and designing kinetic experiments for this and related substrates.
Comparative Kinetic Data of Palladium Catalysts
The efficiency of a catalyst in a Suzuki-Miyaura coupling reaction is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of product formed per mole of catalyst before it becomes deactivated, indicating catalyst longevity. TOF, the TON per unit time, is a measure of the catalyst's activity or speed.
Below is a summary of reported TON and TOF values for various palladium catalysts in the Suzuki coupling of relevant heteroaryl chlorides and related substrates. This data provides a baseline for comparing the potential performance of these catalysts for the coupling of this compound.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Reference |
| Palladacycle | Aryl Iodides | up to 10,000,000 | up to 1,000,000 | [1][2] |
| Chitosan-based Pd(II) | Aryl Halides | up to 20,000 | up to 240,964 | [3] |
| Pd(OAc)₂/(2-mesitylindenyl)dicyclohexylphosphine | Aryl/Heteroaryl Chlorides | High | High | [4] |
| Pd(0)/Bulky Phosphine Ligand | Thienyl Halides | 880 | - | [5] |
Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions (temperature, solvent, base), and the nature of the boronic acid coupling partner.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of a Suzuki-Miyaura coupling reaction requires careful experimental design and execution. The following is a generalized protocol for monitoring the reaction kinetics, which can be adapted for the specific case of this compound.
General Procedure for Kinetic Monitoring:
A Schlenk tube is charged with the base (e.g., K₂CO₃, K₃PO₄, 2.00 mmol) and the solvent system (e.g., a mixture of an organic solvent and water, 6.0 mL total) under an inert atmosphere (e.g., nitrogen or argon). Subsequently, the aryl halide (e.g., this compound, 1.00 mmol), the phenylboronic acid (1.50 mmol), and the Pd(II) catalyst (e.g., 1.00 mol%) are added. The flask is then sealed and placed in a pre-heated oil bath at the desired temperature. The reaction mixture is stirred vigorously. At specific time intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with a prepared quench solution), and prepared for analysis.[6]
Analytical Techniques:
The progress of the reaction can be monitored using various analytical techniques:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the most common methods for quantitative analysis of the reaction mixture. An internal standard should be used for accurate quantification of the starting material consumption and product formation over time.
-
In-situ Monitoring Techniques: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) or in-situ Raman spectroscopy can provide real-time data on the concentrations of reactants, products, and even reaction intermediates without the need for sampling.[7]
By plotting the concentration of the product versus time, the initial reaction rate can be determined. Further analysis of the data at different substrate and catalyst concentrations can be used to determine the reaction order with respect to each component and to calculate the rate constant.
Key Mechanistic Steps and Workflow
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this mechanism is crucial for interpreting kinetic data and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step of the catalytic cycle can vary depending on the specific reactants and conditions. For electron-deficient heteroaryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often considered the rate-limiting step.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic study of a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.
Comparison with Alternative Catalytic Systems
While palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings, research into more sustainable and cost-effective alternatives is ongoing. Iron-catalyzed systems, for instance, have shown promise for the coupling of aryl chlorides, although they often require specific activation of the boronic ester with an organolithium reagent.[9] For electron-deficient substrates like this compound, the high reactivity of palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, currently offers the most reliable and efficient route for the Suzuki coupling.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison of different synthetic routes to Ethyl 5-chlorothiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in the synthesis of pharmaceuticals. The document outlines different methodologies, presents a quantitative comparison of reported yields, and provides detailed experimental protocols for the key synthetic steps.
Yield Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies: a direct one-step Friedel-Crafts acylation and multi-step routes that proceed through key intermediates such as 5-chlorothiophene-2-carboxylic acid or its derivatives. The overall efficiency of these routes is determined by the yield of each individual step.
| Route | Starting Material | Key Intermediates | Overall Yield (%) |
| 1 | 2-Chlorothiophene | 5-Chlorothiophene-2-carbonyl chloride | ~71% (to acid chloride) |
| 2 | 2-Chlorothiophene | 5-Chloro-2-thiophenecarbaldehyde, 5-Chlorothiophene-2-carboxylic acid, 5-Chlorothiophene-2-carbonyl chloride | >88% |
| 3 | 2-Acetyl-5-chlorothiophene | 5-Chlorothiophene-2-carbonyl chloride | ~80% (to acid chloride) |
Note: The overall yield for multi-step routes is calculated from the product of the individual step yields. The yield for the final conversion of 5-chlorothiophene-2-carbonyl chloride to this compound is assumed to be high for calculation purposes, as specific literature values were not found.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the different synthetic routes described in this guide.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.
Route 1: Direct Friedel-Crafts Acylation of 2-Chlorothiophene
This route involves the direct acylation of 2-chlorothiophene with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Chlorothiophene
A mixture of oxalyl chloride, 2-chlorothiophene, and sulfolane in a molar ratio of 3:1:0.33 is heated in a closed vessel to 180°C for 1 hour and 40 minutes. Analysis of the reaction mixture by 1H NMR can be used to determine the conversion and yield. A reported yield for this specific reaction is 71% for 5-chlorothiophene-2-carbonyl chloride[1].
Route 2: Synthesis via Formylation and Oxidation of 2-Chlorothiophene
This multi-step route offers a high-yield pathway to the target molecule through the formation and subsequent conversion of key intermediates.
Step 2a: Synthesis of 5-Chloro-2-thiophenecarbaldehyde
To a solution of 2-chlorothiophene (1.0 mol) in N,N-Dimethylformamide (DMF), a formylating agent such as phosphorus oxychloride (1.1 mol) is added slowly while maintaining the temperature between 40 and 50°C. The reaction mixture is stirred for 8 hours at this temperature. After completion, the reaction is worked up by pouring it into ice water and neutralizing with a sodium hydroxide solution. The product, 5-chlorothiophene-2-carbaldehyde, is then extracted with a suitable organic solvent. This step has been reported to achieve a yield of over 95%[2].
Step 2b: Oxidation to 5-Chlorothiophene-2-carboxylic acid
5-chloro-2-thiophenecarbaldehyde (0.2 mol) is dissolved in dichloromethane, and 30% hydrogen peroxide (30 g) is added. The mixture is stirred at 25-30°C for 6 hours. After the reaction, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, and the solvent is removed to yield 5-chlorothiophene-2-carboxylic acid. A yield of 93.8% has been reported for this oxidation step[2].
Step 2c: Formation of 5-Chlorothiophene-2-carbonyl chloride
5-Chlorothiophene-2-carboxylic acid (0.1 mol) is dissolved in dichloromethane, and thionyl chloride (15 g) along with a catalytic amount of DMF is added. The mixture is refluxed for 4 hours. After the reaction, the excess thionyl chloride and dichloromethane are removed by distillation, followed by reduced pressure distillation to obtain 5-chlorothiophene-2-carbonyl chloride. This step can proceed with a quantitative yield[2].
Step 2d: Esterification to this compound
While a specific experimental protocol with yield for this final step was not found in the searched literature, a general procedure would involve the reaction of 5-chlorothiophene-2-carbonyl chloride with anhydrous ethanol. This is a standard esterification of an acid chloride and is expected to proceed with a high yield.
Route 3: Synthesis from 2-Acetyl-5-chlorothiophene
This alternative route utilizes a different starting material to generate a key intermediate.
Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Acetyl-5-chlorothiophene
To a solution of 2-acetyl-5-chlorothiophene (1.0 mmol) and pyridine (0.15 mmol) in chlorobenzene, disulfur dichloride (2.0 mmol) is added at room temperature. After 2 hours, sulfuryl chloride (1.5 mmol) is added dropwise, and the mixture is stirred for an additional 30 minutes. The reaction mixture is then heated to 132°C for 15 hours. The yield of 5-chloro-2-thiophene carbonyl chloride is reported to be 80% as determined by 1H NMR analysis[3]. The subsequent esterification to the final product would follow a similar procedure as described in Route 2.
Conclusion
The choice of synthetic route for this compound will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The multi-step route starting from 2-chlorothiophene via formylation and oxidation (Route 2) appears to offer the highest overall yield based on the reported yields of the individual steps. However, the direct acylation (Route 1) provides a more concise pathway, which may be advantageous in certain contexts, despite the currently available data suggesting a lower yield for the formation of the acid chloride intermediate. Further optimization of the final esterification step for all routes is recommended to maximize the overall yield of this compound.
References
- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 3. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
A Comparative Guide to HPLC Purity Analysis of Ethyl 5-chlorothiophene-2-glyoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in pharmaceutical synthesis. We will explore a primary reversed-phase HPLC (RP-HPLC) method and compare its performance with an alternative hydrophilic interaction liquid chromatography (HILIC) method. This guide includes detailed experimental protocols, comparative data, and a visual representation of the analytical workflow.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. HPLC is a powerful and widely used technique for assessing the purity of such compounds. This guide focuses on providing a practical comparison of two common HPLC approaches to enable researchers to select the most suitable method for their needs.
The primary synthetic routes to this compound, such as the Friedel-Crafts acylation of 2-chlorothiophene, can introduce several process-related impurities.[1][2] These may include starting materials like 2-chlorothiophene, intermediates such as 5-chlorothiophene-2-carboxylic acid, and isomers or polychlorinated byproducts.[2][3] An effective analytical method must be able to separate the main component from these potential impurities.
Comparative Analysis of HPLC Methods
For the purity determination of this compound, both reversed-phase and HILIC chromatography can be employed. Below is a summary of their performance based on typical experimental outcomes.
Data Presentation
| Parameter | Method A: RP-HPLC | Method B: HILIC | Alternative: UPLC-MS |
| Principle | Separation based on hydrophobicity | Separation based on polarity | Separation based on hydrophobicity with mass detection |
| Stationary Phase | C18 | Amide or Silica | C18 |
| Mobile Phase | Acetonitrile/Water with acid modifier | Acetonitrile/Water with buffer | Acetonitrile/Water with volatile modifier |
| Resolution (Peak of Interest vs. Closest Impurity) | > 2.0 | > 1.8 | > 2.5 |
| Runtime | 15 minutes | 20 minutes | 5 minutes |
| Sensitivity (LOD) | ~0.01% | ~0.02% | ~0.001% |
| Selectivity for Polar Impurities | Moderate | High | High |
| Robustness | High | Moderate | High |
Experimental Protocols
Method A: Reversed-Phase HPLC (RP-HPLC)
This method is generally the first choice for non-polar to moderately polar compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative approach that can offer better retention and separation of polar impurities.
Instrumentation:
-
HPLC system with a UV detector
-
HILIC column (e.g., Amide, 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 95% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution in acetonitrile.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the purity analysis of this compound, from sample preparation to data analysis and reporting.
Caption: Workflow for HPLC Purity Analysis.
Comparison and Recommendations
-
RP-HPLC (Method A) is the recommended starting point for routine purity analysis of this compound. It is robust, uses common reagents and columns, and provides good separation for the main component and likely non-polar to moderately polar impurities.
-
HILIC (Method B) should be considered as a complementary or alternative method, especially if polar impurities, such as the hydrolysis product 5-chlorothiophene-2-carboxylic acid[4], are expected or need to be quantified with higher accuracy.
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) , while not detailed with a full protocol, represents a significant advancement. Its primary advantages are much shorter run times and the ability to provide mass information for impurity identification, which is invaluable in research and development settings. The higher sensitivity is also crucial for detecting and quantifying genotoxic impurities.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound depends on the specific requirements of the analysis. For routine quality control, a well-validated RP-HPLC method is often sufficient. However, for in-depth impurity profiling and in situations where polar impurities are of concern, HILIC or, ideally, UPLC-MS, should be employed. The methods and data presented in this guide provide a solid foundation for researchers and scientists to make informed decisions for their analytical needs.
References
- 1. This compound | 34036-28-7 | Benchchem [benchchem.com]
- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Ethyl 5-chlorothiophene-2-glyoxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of Ethyl 5-chlorothiophene-2-glyoxylate and its analogous derivatives. By presenting key experimental data, detailed protocols, and logical workflows, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these versatile heterocyclic compounds. The unique combination of a halogenated thiophene ring and a reactive glyoxylate moiety makes these molecules important building blocks in medicinal chemistry and materials science.[1]
Comparative Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize typical spectroscopic data for a series of Ethyl 5-halothiophene-2-glyoxylates and an alternative ester derivative to highlight the influence of substitution on the spectral properties.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Thiophene-H3 (δ, ppm) | Thiophene-H4 (δ, ppm) | -OCH₂CH₃ (quartet, δ, ppm) | -OCH₂CH₃ (triplet, δ, ppm) |
| Ethyl 5-fluorothiophene-2-glyoxylate | 7.15 (dd, J=4.0, 0.8 Hz) | 7.65 (dd, J=4.0, 2.0 Hz) | 4.40 | 1.40 |
| This compound | 7.26 (d, J=4.0 Hz) | 7.70 (d, J=4.0 Hz) | 4.42 | 1.41 |
| Ethyl 5-bromothiophene-2-glyoxylate | 7.35 (d, J=4.0 Hz) | 7.75 (d, J=4.0 Hz) | 4.42 | 1.42 |
| Ethyl 5-iodothiophene-2-glyoxylate | 7.45 (d, J=4.0 Hz) | 7.80 (d, J=4.0 Hz) | 4.43 | 1.42 |
| Mthis compound | 7.26 (d, J=4.0 Hz) | 7.70 (d, J=4.0 Hz) | 3.95 (s) | - |
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C=O (glyoxylate) | C=O (ester) | Thiophene-C2 | Thiophene-C5 | Thiophene-C3 | Thiophene-C4 | -OCH₂CH₃ | -OCH₂CH₃ |
| Ethyl 5-fluorothiophene-2-glyoxylate | 182.5 | 162.0 | 145.0 | 160.0 (d, J=250 Hz) | 120.0 (d, J=15 Hz) | 135.0 (d, J=5 Hz) | 62.5 | 14.0 |
| This compound | 182.8 | 162.2 | 145.5 | 142.8 | 129.1 | 135.6 | 62.6 | 14.1 |
| Ethyl 5-bromothiophene-2-glyoxylate | 183.0 | 162.3 | 145.8 | 125.0 | 132.0 | 136.0 | 62.7 | 14.2 |
| Ethyl 5-iodothiophene-2-glyoxylate | 183.2 | 162.4 | 146.0 | 95.0 | 138.0 | 136.5 | 62.8 | 14.2 |
| Mthis compound | 182.8 | 162.5 | 145.5 | 142.8 | 129.1 | 135.6 | 52.8 | - |
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (glyoxylate) | C=O Stretch (ester) | C=C Stretch (thiophene) | C-Cl Stretch |
| This compound | 1730-1710 | 1750-1730 | 1540-1400 | 800-600 |
| Mthis compound | 1735-1715 | 1755-1735 | 1540-1400 | 800-600 |
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 218/220 (approx. 3:1 ratio) | 190/192 ([M-CO]⁺), 173/175 ([M-OEt]⁺), 145/147 ([M-COOEt]⁺) |
| Mthis compound | 204/206 (approx. 3:1 ratio) | 176/178 ([M-CO]⁺), 173/175 ([M-OMe]⁺), 145/147 ([M-COOMe]⁺)[2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data for the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3][4] For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.[4] The solution should be free of any solid particles to avoid peak broadening.[3]
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Scan Range: 4000-400 cm⁻¹[5]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet.[5] Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquid samples.
-
Ionization: Electron Ionization (EI) is a standard method for these compounds.[6]
-
Electron Energy: 70 eV[6]
-
Source Temperature: 150-250 °C
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-300). The presence of a chlorine atom can be confirmed by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[7]
Visualizing Workflows and Pathways
Workflow for Structural Elucidation
The systematic process of determining the structure of an unknown organic compound, such as a novel this compound derivative, can be visualized as a logical workflow. This diagram outlines the key steps from initial analysis to final structure confirmation.
Caption: Workflow for Structural Elucidation of an Organic Compound.
Conceptual Signaling Pathway Involvement
Thiophene derivatives are known to exhibit a wide range of biological activities, often through interaction with cellular signaling pathways. While the specific pathways for this compound are not extensively characterized, a conceptual diagram can illustrate a plausible mechanism of action for a generic thiophene derivative as a bioactive agent.
Caption: Conceptual Interaction of a Thiophene Derivative with a Cellular Signaling Pathway.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. profandrewmills.com [profandrewmills.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. This compound | 34036-28-7 | Benchchem [benchchem.com]
A Comparative Guide to Rivaroxaban Synthesis: An Analysis of Thiophene Intermediate Strategies
For researchers, scientists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical factor influencing yield, purity, and overall manufacturing efficiency. This guide provides a detailed comparison of two prominent synthetic routes for the anticoagulant Rivaroxaban, both of which utilize a key thiophene intermediate. The analysis is supported by experimental data and detailed protocols to aid in the selection of an optimal synthetic strategy.
The synthesis of Rivaroxaban, a direct Factor Xa inhibitor, commonly involves the coupling of a thiophene moiety with the core oxazolidinone structure. A prevalent thiophene-based precursor is 5-chlorothiophene-2-carboxylic acid and its derivatives. This guide will compare two distinct approaches: the direct use of 5-chlorothiophene-2-carbonyl chloride generated in situ, and a method employing an alternative activated thiophene synthon, 4-nitrophenyl 5-chlorothiophene-2-carboxylate.
Comparative Analysis of Synthetic Routes
The two synthetic strategies, herein designated as Route A and Route B, differ primarily in the activation method of the thiophene carboxylic acid for the final amide bond formation. Route A represents a more traditional approach involving the conversion of the carboxylic acid to a reactive acid chloride, while Route B utilizes an alternative activated ester intermediate.
| Parameter | Route A: 5-Chlorothiophene-2-carbonyl chloride | Route B: 4-nitrophenyl 5-chlorothiophene-2-carboxylate |
| Thiophene Intermediate | 5-chlorothiophene-2-carbonyl chloride (generated in situ) | 4-nitrophenyl 5-chlorothiophene-2-carboxylate |
| Overall Yield | ~39% - 96%[1][2] | ~22% (from nitroaniline)[3] |
| Final Product Purity (HPLC) | >99.85% - 99.95%[1][4] | High purity achieved through controlled crystallization[3] |
| Key Reagents | Thionyl chloride or oxalyl chloride, triethylamine, potassium hydrogencarbonate[1][2][5] | 4-nitrophenol, triethylamine, dimethylsulfoxide[3] |
| Reaction Conditions | Low to ambient temperatures for the coupling step (0-35 °C)[1][2] | Elevated temperatures for condensation (60-65°C)[3] |
| Process Considerations | Involves the handling of corrosive and moisture-sensitive acid chlorides.[4][6] | Avoids the direct use of hazardous thionyl chloride in the final step, but the synthesis of the intermediate still requires it.[3] |
Experimental Protocols
Route A: Synthesis via 5-Chlorothiophene-2-carbonyl chloride
This route involves the initial conversion of 5-chlorothiophene-2-carboxylic acid to its highly reactive acid chloride, which is then coupled with the amine intermediate.
Step 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride
A solution of 5-chlorothiophene-2-carboxylic acid (6.6 kg) in methylene chloride (33.0 kg) is treated with N,N-dimethylformamide (0.33 kg). The mixture is heated to reflux (approximately 43 °C), and thionyl chloride (6.15 kg) is added slowly. The reaction is maintained at reflux for about 3 hours. The solvent is then distilled off to yield an oily residue of 5-chlorothiophene-2-carbonyl chloride, which is used directly in the next step.[4]
Step 2: Synthesis of Rivaroxaban
The amine intermediate, (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one nitrate (11.0 kg), is suspended in methylene chloride (88.0 kg) along with triethylamine (11.0 kg). The solution of 5-chlorothiophene-2-carbonyl chloride prepared in the previous step is added to this suspension while maintaining the temperature between 10-20 °C. The reaction mixture is stirred for approximately one hour. Water (55.0 kg) is then added, and the resulting suspension is centrifuged to separate the solid product. The solid is washed with water and dried to afford crude Rivaroxaban.[4] The crude product can be purified by recrystallization from acetic acid to achieve high purity.[4][5]
Route B: Synthesis via 4-nitrophenyl 5-chlorothiophene-2-carboxylate
This alternative approach utilizes a more stable, yet still reactive, activated ester of the thiophene carboxylic acid.
Step 1: Synthesis of 4-nitrophenyl 5-chlorothiophene-2-carboxylate
This activated synthon is prepared beforehand. While the specific experimental details for its synthesis are not fully elaborated in the provided context, it is noted as an "alternate synthon" used for the condensation step.[3]
Step 2: Synthesis of Rivaroxaban
The key amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride (9), is condensed with 4-nitrophenyl 5-chlorothiophene-2-carboxylate (11) in dimethylsulfoxide (DMSO) as the solvent and triethylamine as the base. The reaction is carried out at an elevated temperature. Following the reaction, a specific combination of acetonitrile and methanol is used as anti-solvents to induce crystallization directly in the reaction vessel, yielding highly pure Rivaroxaban in its desired polymorphic form.[3]
Visualizing the Synthetic Workflows
To further elucidate the differences between these two synthetic pathways, the following diagrams illustrate the key transformations.
Conclusion
Both synthetic routes presented offer viable pathways to high-purity Rivaroxaban. Route A, utilizing the in situ generation of 5-chlorothiophene-2-carbonyl chloride, is a well-established and high-yielding method, with reported yields reaching up to 96% and purities exceeding 99.9%.[1] However, it necessitates the handling of hazardous reagents like thionyl chloride directly in the process flow.
Route B, employing the alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate, provides a process that avoids some of the more hazardous reagents in the final coupling step and allows for a streamlined workup through controlled crystallization.[3] While the overall yield from the initial starting material is reported to be lower, this approach may offer advantages in terms of process safety and control of the final crystalline form.
The choice between these synthetic strategies will depend on the specific priorities of the manufacturing process, including considerations of yield, purity, cost of raw materials, process safety, and desired final product specifications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 5. WO2016030669A1 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 5-chlorothiophene-2-glyoxylate: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle Ethyl 5-chlorothiophene-2-glyoxylate with the appropriate personal protective equipment (PPE). Based on information for analogous compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is potentially hazardous waste. The following steps provide a clear protocol for its safe management and disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Store in a designated, labeled, and sealed container.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant containers that can be securely sealed.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of potential leaks.
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Waste Disposal Service: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[1][2][3][4]
-
Provide Full Disclosure: Inform the waste disposal service of the chemical's identity and any known hazards to ensure they can manage it in accordance with all local, regional, and national regulations.
Step 5: Handling Spills
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Collection and Disposal: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal, following the same procedure as for the chemical itself.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 5-chlorothiophene-2-glyoxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 5-chlorothiophene-2-glyoxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it may cause skin and eye irritation, and potentially respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards.[4] | To protect eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Check manufacturer's compatibility data. | To prevent skin contact and irritation.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron.[5][7] | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][6] A respirator may be required for large quantities or inadequate ventilation. | To prevent inhalation of vapors or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Ensure that a safety data sheet (SDS) for a similar compound is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.[6]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the chemical.[2] Use compatible spatulas or other transfer tools.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][3]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste, including empty containers, contaminated PPE, and experimental residues, in a designated and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical and have a secure lid.
-
-
Waste Disposal :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
